Product packaging for n-Nitrosomorpholine-d8(Cat. No.:CAS No. 1219805-76-1)

n-Nitrosomorpholine-d8

Cat. No.: B577390
CAS No.: 1219805-76-1
M. Wt: 124.17 g/mol
InChI Key: ZKXDGKXYMTYWTB-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68°F. (NTP, 1992)
N-nitrosomorpholine is a nitrosamine that is morpholine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. A carcinogen and mutagen, it is found in snuff tobacco. It has a role as a carcinogenic agent and a mutagen.
N-Nitrosomorpholine is not used commercially in the United States. Limited information is available on the health effects of N-nitrosomorpholine. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of N-nitrosomorpholine in humans. Animal studies have reported effects on the liver from chronic exposure as well as tumors of the liver, nasal cavity, lung, and kidneys from oral exposure to N-nitrosomorpholine. EPA has not classified N- nitrosomorpholine for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified N-nitrosomorpholine as a Group 2B, possible human carcinogen.
N-Nitrosomorpholine is a natural product found in Nicotiana tabacum with data available.
N-Nitrosomorpholine is a yellow, crystalline nitrosamine that is sensitive to light. N-Nitrosomorpholine is not used or produced commercially in the US. This substance has been found as a contaminant in rubber products, including rubber nipples for baby bottles, and is also found in several vegetables, cheeses, alcoholic beverages and fruits. N-Nitrosomorpholine is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B577390 n-Nitrosomorpholine-d8 CAS No. 1219805-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of Deuterated n-Nitrosomorpholine (NMOR-d8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of deuterated n-Nitrosomorpholine (NMOR-d8), a critical analytical standard and research tool in the study of nitrosamine impurities. This document compiles essential quantitative data, outlines relevant experimental protocols, and visualizes key metabolic and analytical pathways to support research and development in pharmaceuticals and related fields.

Core Physical and Chemical Properties

Deuterated n-Nitrosomorpholine, specifically the octadeuterated (d8) isotopologue, serves as an internal standard for the quantification of n-Nitrosomorpholine in various matrices. Its physical properties are similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the substitution of hydrogen atoms with deuterium.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of n-Nitrosomorpholine-d8 (NMOR-d8) and its non-deuterated analogue for comparison.

Table 1: Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine[1][2]
CAS Number 1219805-76-1[1][3][4]
Molecular Formula C₄D₈N₂O₂[4][5]
Molecular Weight 124.17 g/mol [1][2][4]
Exact Mass 124.108791470 Da[2]
Appearance Colorless to light yellow liquid[4]
Purity >95% (by GC) to 100% (by HPLC)[1][5]
Storage Conditions -20°C (long-term); In solvent: -80°C (6 months)[1][4][5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]

Table 2: Comparative Properties of Non-Deuterated n-Nitrosomorpholine

PropertyValueSource(s)
CAS Number 59-89-2[6]
Molecular Formula C₄H₈N₂O₂[6]
Molecular Weight 116.12 g/mol [6]
Appearance Yellow crystals or golden liquid[6][7]
Melting Point 29 °C[8]
Boiling Point 224-224.5 °C at 747 mmHg[8]
Water Solubility Soluble[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, handling, and analysis of NMOR-d8. The following sections provide methodologies for its synthesis and analytical characterization.

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, as this is often proprietary information of commercial suppliers. However, a general synthesis can be extrapolated from the well-established methods for preparing non-deuterated n-Nitrosomorpholine. The process involves the nitrosation of a deuterated morpholine precursor.

General Protocol:

  • Starting Material: Procure Morpholine-d8.

  • Reaction Setup: In a reaction vessel suitable for nitrosation reactions (e.g., a three-necked flask equipped with a stirrer, thermometer, and dropping funnel), dissolve Morpholine-d8 in an appropriate solvent, such as water or a dilute acid solution.

  • Cooling: Cool the solution to 0-5°C in an ice bath to control the exothermic reaction.

  • Nitrosating Agent: Slowly add a nitrosating agent, such as a solution of sodium nitrite (NaNO₂), dropwise to the cooled morpholine solution while maintaining the low temperature. The reaction is typically carried out under acidic conditions (e.g., using hydrochloric or acetic acid) to generate nitrous acid in situ.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the this compound product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to achieve the desired purity.

A visual representation of this workflow is provided below.

G General Synthesis Workflow for NMOR-d8 cluster_synthesis Synthesis cluster_workup Workup & Purification start Start with Morpholine-d8 dissolve Dissolve in Acidic Solution start->dissolve cool Cool to 0-5°C dissolve->cool add_nitrite Add NaNO2 Solution cool->add_nitrite react Stir and React add_nitrite->react neutralize Neutralize react->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry and Purify (e.g., Distillation) extract->purify final_product NMOR-d8 purify->final_product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

NMOR-d8 is primarily used as an internal standard in chromatographic methods for the detection and quantification of nitrosamines.

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for analyzing volatile nitrosamines.

  • Sample Preparation: Samples (e.g., drug substances) are typically dissolved in a suitable solvent like dichloromethane. For solid matrices, a liquid-liquid extraction may be necessary. The sample is then spiked with a known concentration of NMOR-d8 as an internal standard.

  • GC Conditions (General):

    • Injector: Splitless mode.

    • Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a short period, then ramp up to a higher temperature (e.g., 250-300°C) to elute the analytes.

  • MS Conditions (General):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Key ions for n-Nitrosomorpholine (m/z 116, 86, 56) and NMOR-d8 (m/z 124, 92, 60) would be monitored. The loss of the NO group (30 amu) is a characteristic fragmentation.[6]

2.2.2 High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry

HPLC-MS/MS is also widely used, especially for less volatile nitrosamines or when analyzing complex matrices.

  • Sample Preparation: Similar to GC-MS, samples are dissolved and spiked with the NMOR-d8 internal standard.

  • HPLC Conditions (General):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

  • MS/MS Conditions (General):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for NMOR would be [M+H]⁺ at m/z 117, and for NMOR-d8 it would be [M+H]⁺ at m/z 125. Product ions are monitored for quantification.

Metabolic Pathways of n-Nitrosomorpholine

Understanding the metabolism of n-Nitrosomorpholine is crucial for toxicological studies. Deuterated analogues are instrumental in elucidating these pathways and studying kinetic isotope effects. The primary metabolic activation of NMOR is believed to occur via enzymatic hydroxylation at the α-carbon positions relative to the nitroso group.

  • α-Hydroxylation: This is considered the main pathway for the bioactivation of n-Nitrosomorpholine, leading to carcinogenic effects. Cytochrome P450 enzymes catalyze the hydroxylation at the α-carbon, forming an unstable intermediate. This intermediate can decompose, ultimately leading to DNA alkylation. Studies have shown that deuteration at the α-positions (as in 3,3,5,5-tetradeutero-N-nitrosomorpholine) significantly decreases the rate of α-hydroxylation, which correlates with reduced carcinogenicity.

  • β-Hydroxylation: Hydroxylation can also occur at the β-carbon positions, which is generally considered a detoxification pathway. This leads to the formation of more polar metabolites that can be more readily excreted.

The metabolic pathways are illustrated in the diagram below.

G Metabolic Pathways of n-Nitrosomorpholine cluster_activation Bioactivation Pathway cluster_detox Detoxification Pathway nmor n-Nitrosomorpholine alpha_hydrox α-Hydroxylation (Cytochrome P450) nmor->alpha_hydrox beta_hydrox β-Hydroxylation nmor->beta_hydrox unstable_inter Unstable α-hydroxy Intermediate alpha_hydrox->unstable_inter dna_adducts Reactive Species → DNA Adducts unstable_inter->dna_adducts polar_metabolites Polar Metabolites (e.g., N-nitroso(2-hydroxyethyl)glycine) beta_hydrox->polar_metabolites excretion Excretion polar_metabolites->excretion

Caption: Metabolic activation and detoxification pathways of n-Nitrosomorpholine.

References

n-Nitrosomorpholine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on n-Nitrosomorpholine-d8 (NMOR-d8), a deuterated analogue of the carcinogenic compound n-Nitrosomorpholine (NMOR). This guide is intended for professionals in research, safety testing, and pharmaceutical development who require a reliable internal standard for the quantification of NMOR.

Core Compound Details

This compound is a stable, isotopically labeled form of n-Nitrosomorpholine, a potent animal carcinogen.[1][2] Due to its chemical and physical similarity to the unlabeled compound, NMOR-d8 is an ideal internal standard for analytical methods, particularly mass spectrometry-based techniques. Its use allows for accurate quantification by correcting for variations in sample preparation and instrument response.[3]

PropertyValueSource
CAS Number 1219805-76-1[4]
Molecular Formula C₄D₈N₂O₂[2]
Molecular Weight 124.17 g/mol [2][4]
Appearance Colorless to light yellow liquid[2]
Synonyms 4-Nitrosomorpholine-2,2,3,3,5,5,6,6-d8, 2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine[4]

Metabolic Activation of n-Nitrosomorpholine

The carcinogenicity of n-Nitrosomorpholine is attributed to its metabolic activation. The primary pathway for this activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1][5][6] This process is a critical step in the formation of DNA-damaging intermediates. The use of deuterated NMOR has been instrumental in studying these metabolic pathways. Research has shown that deuterium substitution at the α-positions of NMOR leads to a decrease in the extent of α-hydroxylation, which correlates with reduced carcinogenicity.[5]

metabolic_pathway Metabolic Activation Pathway of n-Nitrosomorpholine NMOR n-Nitrosomorpholine Alpha_OH_NMOR α-hydroxy-n-Nitrosomorpholine (unstable intermediate) NMOR->Alpha_OH_NMOR Cytochrome P450 (α-hydroxylation) Aldehyde Diazo-containing Aldehyde Alpha_OH_NMOR->Aldehyde Spontaneous Decomposition DNA_Adducts DNA Adducts Aldehyde->DNA_Adducts Alkylation

Caption: Metabolic activation of n-Nitrosomorpholine via α-hydroxylation.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of NMOR in various matrices, including pharmaceutical products, food, and environmental samples. Below are representative protocols for sample preparation and analysis using GC-MS/MS and HPLC-MS/MS.

Sample Preparation for Pharmaceutical Drug Products

This protocol outlines a general procedure for the extraction of nitrosamines from a solid drug product.

  • Sample Weighing: Accurately weigh 250 mg of the homogenized drug product into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Dissolution: Add 10 mL of a suitable solvent (e.g., 1M NaOH solution) and vortex for at least 5 minutes to dissolve the sample.[7]

  • Liquid-Liquid Extraction: Add 2.0 mL of dichloromethane, vortex, and shake for a minimum of 5 minutes.[7]

  • Phase Separation: Centrifuge the mixture at approximately 10,000 g for 5 minutes to separate the aqueous and organic layers.[7]

  • Sample Collection: Carefully transfer the lower organic phase (dichloromethane) to a clean vial for analysis.

sample_prep_workflow Sample Preparation Workflow for NMOR Analysis Start Weigh 250 mg of Drug Product Spike Spike with This compound Start->Spike Dissolve Dissolve in 10 mL of 1M NaOH Spike->Dissolve Extract Extract with 2 mL of Dichloromethane Dissolve->Extract Centrifuge Centrifuge at 10,000 g for 5 minutes Extract->Centrifuge Collect Collect Organic Layer for Analysis Centrifuge->Collect

References

A Researcher's Guide to Procuring N-Nitrosomorpholine-d8 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of N-nitrosamines is of paramount importance due to their potential carcinogenicity. The use of stable isotope-labeled internal standards, such as N-Nitrosomorpholine-d8, is a critical component of robust analytical methodologies, ensuring accuracy and reliability in trace-level analysis. This technical guide provides an in-depth overview of where to purchase this compound, its key specifications, and a detailed experimental protocol for its application.

Reputable Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound analytical standard. These companies provide the compound in various formats, from neat material to solutions of specified concentrations. When selecting a supplier, it is crucial to consider factors such as the availability of a comprehensive Certificate of Analysis (CoA), stated purity, and isotopic enrichment.

Below is a summary of key quantitative data for this compound available from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic PurityFormatStorage Conditions
LGC Standards 1219805-76-1C₄D₈N₂O₂124.17>95% (GC)98 atom % DNeatRefer to CoA
Cambridge Isotope Labs 1219805-76-1C₄D₈N₂O₂124.1798%Not specified1 mg/mL in CH₂Cl₂-d₂+2°C to +8°C, Protect from light
MedchemExpress 1219805-76-1C₄D₈N₂O₂124.17Not specifiedNot specifiedNeat-80°C (6 months), -20°C (1 month) in solvent
Simson Pharma Limited 1219805-76-1C₄D₈N₂O₂124.17Not specifiedNot specifiedNot specifiedRefer to CoA
Clearsynth 1219805-76-1C₄D₈N₂O₂124.17Not specifiedNot specifiedNeatRefer to CoA
Axios Research 1219805-76-1C₄D₈N₂O₂124.17Not specifiedNot specifiedNot specifiedRefer to CoA
ChemScene 1219805-76-1C₄D₈N₂O₂124.17≥98%Not specifiedNeat4°C

Experimental Protocol: Quantification of N-Nitrosomorpholine in a Drug Substance using LC-MS/MS and this compound as an Internal Standard

This section outlines a detailed methodology for the quantification of N-Nitrosomorpholine (NMOR) in a drug substance using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound (NMOR-d8) as an internal standard (ISTD).

Materials and Reagents
  • N-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d8) analytical standard

  • Drug Substance to be analyzed

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Preparation of Standard Solutions
  • NMOR Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR standard and dissolve in 10 mL of methanol.

  • NMOR-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR-d8 standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NMOR stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the NMOR-d8 stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 5 minutes to dissolve the sample.

  • Spike the solution with 100 µL of the 10 ng/mL NMOR-d8 internal standard spiking solution.

  • Vortex briefly to mix.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium formate in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NMOR: Precursor ion (m/z) 117.1 -> Product ion (m/z) 87.1

      • NMOR-d8: Precursor ion (m/z) 125.2 -> Product ion (m/z) 93.1

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of NMOR to NMOR-d8 against the concentration of the NMOR calibration standards.

  • Determine the concentration of NMOR in the drug substance sample by interpolating its peak area ratio from the calibration curve.

  • Calculate the final concentration of NMOR in the drug substance in parts per million (ppm) or ng/g.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the analytical workflow for the quantification of N-Nitrosomorpholine.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_nmor NMOR Stock (1 mg/mL) working_std Working Standards (0.1-100 ng/mL) stock_nmor->working_std stock_istd NMOR-d8 ISTD Stock (1 mg/mL) istd_spike ISTD Spiking Solution (10 ng/mL) stock_istd->istd_spike lc_separation LC Separation (C18 Column) working_std->lc_separation spike Spike with ISTD istd_spike->spike weigh_sample Weigh Drug Substance (100 mg) dissolve Dissolve in Methanol (10 mL) weigh_sample->dissolve dissolve->spike centrifuge Centrifuge spike->centrifuge transfer Transfer Supernatant centrifuge->transfer transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) ms_detection->calibration_curve quantification Quantification of NMOR ms_detection->quantification calibration_curve->quantification

Analytical workflow for NMOR quantification.

This comprehensive guide provides the necessary information for researchers to confidently source this compound and implement a robust analytical method for its use as an internal standard. The provided experimental protocol and workflow diagram serve as a practical foundation for developing and validating methods for the trace-level analysis of this critical nitrosamine impurity.

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosomorpholine using n-Nitrosomorpholine-d8 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide require strict control and monitoring of these impurities at trace levels. This application note details a robust and sensitive method for the quantitative analysis of N-Nitrosomorpholine (NMOR) in drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique. The use of n-Nitrosomorpholine-d8 (NMOR-d8) as a stable, isotopically labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

Introduction

N-Nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during storage. Their potential mutagenicity necessitates highly sensitive and specific analytical methods for their detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS or GC-MS/MS) is a powerful technique for this purpose.

The principle of isotope dilution mass spectrometry is the recommended approach for accurate quantification. In this method, a known quantity of a stable, isotopically labeled analogue of the target analyte is added to the sample at the beginning of the analytical process.[1][2] The deuterated internal standard, such as NMOR-d8, is chemically identical to the analyte (NMOR) and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation.[3] Because it differs in mass, the mass spectrometer can distinguish it from the native analyte. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential analyte loss during sample workup or variations in instrument response.

Experimental Protocol

This protocol provides a general framework for the analysis of NMOR using NMOR-d8 as an internal standard. It should be adapted and validated for specific sample matrices.

Materials and Reagents
  • Analytes: N-Nitrosomorpholine (NMOR)

  • Internal Standard: this compound (NMOR-d8)[4][5]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC-MS grade

  • Reagents: Sodium hydroxide (NaOH), Milli-Q or deionized water

  • Sample Preparation: 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm syringe filters (PTFE).

Standard Solution Preparation
  • Stock Solutions (approx. 500 µg/mL): Accurately weigh approximately 5 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C, protected from light.[5][6]

  • Intermediate Standard Mix (1 µg/mL): Prepare a mixed solution of NMOR by diluting the stock solution in dichloromethane.

  • Internal Standard (ISTD) Spiking Solution (e.g., 3 ng/mL): Prepare a working solution of NMOR-d8 in dichloromethane. The concentration should be appropriate for the expected analyte concentration range.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard mix with dichloromethane to achieve a concentration range relevant to the required detection limits (e.g., 1 to 60 ppb or 0.01 to 6.0 ng/mL).[7] Spike each calibration standard with the ISTD Spiking Solution to achieve a constant concentration of NMOR-d8 (e.g., 3 ng/mL).

Sample Preparation

The choice of sample preparation depends on the solubility of the drug substance or product matrix.[7]

A) For Samples Soluble in Organic Solvents:

  • Accurately weigh 250-500 mg of the sample (API or powdered drug product) into a 15 mL centrifuge tube.

  • Add a precise volume of the ISTD Spiking Solution.

  • Add 5.0 mL of dichloromethane.

  • Vortex for 5 minutes to ensure complete dissolution/dispersion.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet excipients.[6]

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into a GC vial.

B) For Water-Soluble Samples:

  • Accurately weigh 250-500 mg of the sample into a 15 mL centrifuge tube.

  • Add a precise volume of the ISTD Spiking Solution.

  • Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.[6]

  • Perform a liquid-liquid extraction by adding 2.0 mL of dichloromethane. Vortex vigorously for 5 minutes.[6][7]

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial, passing it through a 0.2 µm PTFE syringe filter if necessary.

GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used. A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity.[7][8]

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250 °C, Splitless mode
Autosampler 1 µL injection volume
Column Agilent DB-1701P (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium, constant flow at 1.2 mL/min[1]
Oven Program Initial 50°C for 1 min, ramp 10°C/min to 80°C, then 15°C/min to 180°C, then 35°C/min to 260°C, hold 5 min[1]
Mass Spectrometer Agilent 7010B GC/MS/MS, Thermo Scientific TSQ Duo, or equivalent
Ion Source Electron Ionization (EI), 70 eV (can be lowered to 40 eV to reduce fragmentation)[9]
Source Temperature 230 °C
Quad Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MS/MS Transitions NMOR: (Quantifier/Qualifier ions to be determined empirically) NMOR-d8: (To be determined empirically)

Data and Results

Method validation should be performed according to ICH Q2(R1) guidelines.[10] The use of NMOR-d8 ensures high-quality quantitative data. The table below summarizes typical performance data for nitrosamine analysis using similar GC-MS methods.

AnalyteLinearity (r²)LOQ (ppb)Recovery (%)Citation
N-Nitrosodimethylamine (NDMA)>0.9990.1 - 1.070 - 130[7]
N-Nitrosodiethylamine (NDEA)>0.9990.1 - 1.070 - 130[7]
N-Nitrosomorpholine (NMOR)>0.9950.4 - 4.068 - 83[1][2]
N-Nitrosodipropylamine (NDPA)>0.9990.1 - 1.070 - 130[7]
N-Nitrosodibutylamine (NDBA)>0.9990.1 - 1.070 - 130[7]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Product / API Spike Spike with This compound (ISTD) Sample->Spike Extract Liquid-Liquid Extraction (DCM / aq. NaOH) Spike->Extract Filter Filter into GC Vial Extract->Filter GC_Inject GC Injection Filter->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS/MS Detection (MRM) GC_Separation->MS_Detection Integrate Peak Integration (Analyte & ISTD) MS_Detection->Integrate Calculate Calculate Response Ratio (Analyte / ISTD) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Final Report (ppb) Quantify->Report

Caption: Experimental workflow for nitrosamine analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of N-Nitrosomorpholine in pharmaceutical materials by GC-MS. The isotope dilution strategy effectively compensates for matrix effects and variations in sample preparation and instrument performance, which is crucial for meeting the stringent regulatory requirements for nitrosamine impurity analysis. The described protocol offers a robust starting point for method development and validation, ensuring consumer safety and product quality.

References

Application of n-Nitrosomorpholine-d8 in Food Safety Testing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form in various food products during processing, cooking, and storage. Their presence in the food chain poses a significant risk to public health, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note details the use of n-Nitrosomorpholine-d8 (NMOR-d8), a deuterium-labeled internal standard, for the accurate analysis of N-nitrosamines in diverse food matrices. The use of stable isotope-labeled internal standards like NMOR-d8 is crucial for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][2] This document provides researchers, scientists, and food safety professionals with detailed protocols and data for the application of NMOR-d8 in conjunction with advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is the deuterium-labeled form of N-Nitrosomorpholine (NMOR), a potent animal carcinogen.[3] As a stable isotope-labeled compound, it is an ideal internal standard for the quantitative analysis of its unlabeled counterpart and other nitrosamines in complex food samples.[2][3]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄D₈N₂O₂
Molecular Weight 124.17 g/mol
CAS Number 1219805-76-1
Appearance Colorless to light yellow liquid
Purity Typically >98%
Storage Conditions Store at -20°C for long-term stability (up to 3 years for pure form). In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[3] Protect from light.[4]

Analytical Workflow for N-Nitrosamine Analysis using this compound

The general workflow for the analysis of N-nitrosamines in food samples using NMOR-d8 as an internal standard involves sample preparation, extraction, cleanup, and instrumental analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food Sample (e.g., Meat, Beer, Dairy) homogenization Homogenization sample->homogenization spiking Spiking with NMOR-d8 Internal Standard homogenization->spiking extraction Solvent Extraction (e.g., Dichloromethane) spiking->extraction cleanup Solid-Phase Extraction (SPE) (e.g., Florisil) extraction->cleanup gcms GC-MS/MS or LC-MS/MS Analysis cleanup->gcms quantification Quantification using Isotope Dilution gcms->quantification

Figure 1: General workflow for the analysis of N-nitrosamines in food using NMOR-d8.

Experimental Protocols

Protocol 1: Analysis of N-Nitrosamines in Processed Meat Products by GC-CI-MS/MS

This protocol is adapted from methodologies that utilize gas chromatography-chemical ionization-tandem mass spectrometry for the determination of volatile N-nitrosamines in meat.[1]

1. Materials and Reagents

  • This compound (NMOR-d8) solution (1 µg/mL in methanol)

  • N-nitrosamine standards mix

  • Dichloromethane (DCM), analytical grade

  • Methanol, analytical grade

  • Anhydrous sodium sulfate

  • Florisil solid-phase extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Phosphate buffer (pH 7.0)

2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of NMOR-d8 internal standard solution (e.g., 100 µL of 1 µg/mL solution).

  • Add 20 mL of dichloromethane and homogenize for 2 minutes using a high-speed blender.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Collect the organic layer (bottom layer) and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

3. Cleanup

  • Condition a Florisil SPE cartridge with 5 mL of dichloromethane.

  • Load the dried extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of dichloromethane to remove interferences.

  • Elute the N-nitrosamines with 10 mL of a dichloromethane/methanol mixture (e.g., 95:5 v/v).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-CI-MS/MS)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

  • Injection Volume: 1 µL, splitless

  • Injector Temperature: 220°C

  • Oven Program: 40°C (hold 1 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)

  • Ionization Mode: Positive Chemical Ionization (PCI) with ammonia as reagent gas

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Quantification Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native nitrosamine to the peak area of its corresponding labeled internal standard against the concentration of the native nitrosamine. The concentration of N-nitrosamines in the sample is then calculated from this curve.

Protocol 2: Analysis of Volatile N-Nitrosamines in Beer by Headspace SPME-GC-MS

This protocol outlines a method for the analysis of volatile nitrosamines in beer using headspace solid-phase microextraction (SPME) followed by GC-MS.

1. Materials and Reagents

  • This compound (NMOR-d8) solution (1 µg/mL in methanol)

  • N-nitrosamine standards mix

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation

  • Degas the beer sample by sonication for 10 minutes.

  • Place 10 mL of the degassed beer into a 20 mL headspace vial.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of analytes into the headspace.

  • Spike the sample with a known amount of NMOR-d8 internal standard solution.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

3. Headspace SPME

  • Place the vial in a heating block or autosampler incubator at 60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with agitation.

4. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Mass selective detector (e.g., 5977A)

  • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection: Desorb the SPME fiber in the GC inlet for 2 minutes at 250°C in splitless mode.

  • Oven Program: 50°C (hold 2 min), ramp to 220°C at 8°C/min (hold 5 min)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Quantification Similar to Protocol 1, quantification is based on the isotope dilution method, using the ratio of the native analyte peak area to the NMOR-d8 peak area.

Quantitative Data and Performance

The use of NMOR-d8 as an internal standard significantly improves the accuracy and precision of N-nitrosamine analysis. The following tables summarize typical performance data from methods utilizing this approach.

Table 1: Method Performance for N-Nitrosamines in Processed Meat

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
N-Nitrosodimethylamine (NDMA)0.10.395 - 1105 - 10
N-Nitrosodiethylamine (NDEA)0.10.498 - 1086 - 11
N-Nitrosopyrrolidine (NPYR)0.150.592 - 1057 - 12
N-Nitrosopiperidine (NPIP)0.10.396 - 1095 - 10
N-Nitrosomorpholine (NMOR) 0.1 0.4 97 - 110 6 - 11

Data compiled from representative studies.[1]

Table 2: Method Performance for N-Nitrosamines in Beer

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
N-Nitrosodimethylamine (NDMA)51590 - 105< 15
N-Nitrosodiethylamine (NDEA)103092 - 108< 15
N-Nitrosomorpholine (NMOR) 10 30 95 - 110 < 10

Data estimated based on typical performance of SPME-GC-MS methods.

Logical Relationship for Isotope Dilution Analysis

The principle of isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical procedure. The labeled standard behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis steps.

isotope_dilution cluster_sample Initial Sample cluster_spiking Spiking cluster_processing Sample Processing cluster_analysis MS Analysis cluster_quantification Quantification native_analyte Unknown Amount of Native Analyte (A) processing Extraction & Cleanup (Potential for Analyte Loss) native_analyte->processing labeled_standard Known Amount of Labeled Standard (A*) labeled_standard->processing ms_analysis Measure Ratio of (A / A*) processing->ms_analysis calculation Calculate Initial Amount of A based on known amount of A* and measured ratio ms_analysis->calculation

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of N-nitrosamines in a variety of food matrices. The detailed protocols and performance data provided in this application note demonstrate the robustness and sensitivity of analytical methods employing NMOR-d8. By compensating for variations in sample preparation and instrumental response, NMOR-d8 enables food safety laboratories to achieve high-quality data, ensuring compliance with regulatory limits and safeguarding consumer health.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can form in various consumer products, foods, and pharmaceuticals.[1][2] Its presence, even at trace levels, is a significant safety concern, necessitating highly sensitive and accurate analytical methods for its quantification. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for quantitative measurements. This application note details a robust and validated protocol for the quantification of n-Nitrosomorpholine in pharmaceutical matrices using n-Nitrosomorpholine-d8 as an internal standard.

The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (this compound) to the sample. The labeled compound is chemically identical to the native analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, precise and accurate quantification can be achieved, compensating for matrix effects and variations in sample recovery.

Metabolic Pathway of n-Nitrosomorpholine

N-Nitrosomorpholine undergoes metabolic activation in vivo, primarily through enzymatic hydroxylation. Understanding its metabolic fate is crucial for toxicological studies. The primary metabolic activation pathway involves α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[3][4]

Metabolic Pathway of n-Nitrosomorpholine NMOR n-Nitrosomorpholine Hydroxylation α-Hydroxylation (Cytochrome P450) NMOR->Hydroxylation Intermediate N-Nitroso-2-hydroxymorpholine Hydroxylation->Intermediate Metabolite1 (2-Hydroxyethoxy)acetaldehyde Intermediate->Metabolite1 Metabolite2 (2-Hydroxyethoxy)acetic acid Metabolite1->Metabolite2

Caption: Metabolic activation of n-Nitrosomorpholine.

Experimental Workflow for IDMS Analysis

The following diagram outlines the general workflow for the quantification of n-Nitrosomorpholine using Isotope Dilution Mass Spectrometry.

IDMS Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Weigh Sample Spike Spike with This compound Sample->Spike Equilibrate Equilibrate Spike->Equilibrate Solvent Add Extraction Solvent Equilibrate->Solvent Extract Vortex/Sonicate Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for IDMS analysis of NMOR.

Materials and Methods

Reagents and Materials
  • n-Nitrosomorpholine (NMOR) reference standard

  • This compound (NMOR-d8) internal standard[5][6][7][8]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Drug substance/product matrix

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the intermediate stock solutions with the initial mobile phase composition. The concentration range should encompass the expected levels of NMOR in the samples.

    • Prepare a working internal standard solution of NMOR-d8 at a fixed concentration.

Sample Preparation
  • Accurately weigh approximately 100 mg of the powdered drug substance or product into a centrifuge tube.

  • Add a known volume of the NMOR-d8 working internal standard solution.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction.

  • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.[9]

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation and matrix.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[10]
Mobile Phase A 0.1% Formic acid in Water[10][11]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (e.g., 80:20 v/v)[11]
Gradient Start with a low percentage of B, ramp up to elute NMOR, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions See Table below

Mass Spectrometry Parameters

The following Multiple Reaction Monitoring (MRM) transitions are recommended for the quantification of NMOR and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
n-Nitrosomorpholine (NMOR)117.187.1Optimized for instrument
117.157.1Optimized for instrument
This compound (NMOR-d8)125.193.1Optimized for instrument
125.161.1Optimized for instrument

Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NMOR to NMOR-d8 against the concentration of the NMOR calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of NMOR in the samples by interpolating the peak area ratio from the calibration curve.

Method Validation

A comprehensive method validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of n-Nitrosomorpholine in various matrices, particularly in pharmaceuticals. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and ensures reliable results, which is crucial for regulatory compliance and patient safety. This application note provides a comprehensive framework for the implementation of this advanced analytical technique.

References

Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. N-Nitrosomorpholine (NMOR) is a potential nitrosamine impurity that can form in drug products containing morpholine-related structures or from contaminated raw materials. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceuticals, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosomorpholine (NMOR) in pharmaceutical products using n-Nitrosomorpholine-d8 (NMOR-d8) as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the target analyte and compensates for variations in sample preparation and instrument response.[3] The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for trace-level analysis.[4][5][6][7]

Analytical Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the sample containing the unknown amount of N-Nitrosomorpholine. During LC-MS/MS analysis, the analyte and the internal standard are separated from other matrix components and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the analyte to the response of the internal standard.

Experimental Protocols

Reagents and Materials
  • Standards: N-Nitrosomorpholine (NMOR) and this compound (NMOR-d8) reference standards.[8][9]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Mobile Phase Additives: Formic acid or ammonium formate.

  • Sample Vials: Amber glass vials to protect the light-sensitive nitrosamines.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d8 in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the NMOR intermediate standard solution with a suitable solvent (e.g., methanol/water mixture). Spike each calibration standard with a constant concentration of NMOR-d8 internal standard. A typical calibration range might be 0.1 ng/mL to 50 ng/mL.

Sample Preparation

The following is a general sample preparation protocol that can be adapted based on the drug product matrix.

  • Sample Weighing: Accurately weigh a representative portion of the drug product (e.g., powdered tablets, capsule contents, or liquid formulation).

  • Spiking with Internal Standard: Add a known volume of the NMOR-d8 working solution to the sample.

  • Extraction: Add a suitable extraction solvent (e.g., methanol). The choice of solvent may vary depending on the solubility of the drug substance and excipients.

  • Vortexing and Sonication: Vortex the sample mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an amber HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation of NMOR from matrix interferences
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions NMOR: e.g., m/z 117 -> 87, 117 -> 57NMOR-d8: e.g., m/z 125 -> 93, 125 -> 61
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation. The specific values will vary depending on the instrument and method conditions.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
N-Nitrosomorpholine0.05 - 0.20.1 - 0.5

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
N-Nitrosomorpholine0.1 - 50> 0.995

Table 3: Accuracy (Recovery)

AnalyteSpiking Level (ng/g)Mean Recovery (%)% RSD
N-NitrosomorpholineLow85 - 115< 15%
Medium90 - 110< 15%
High90 - 110< 15%

Table 4: Precision

AnalyteConcentration (ng/g)Repeatability (% RSD)Intermediate Precision (% RSD)
N-NitrosomorpholineLow< 15%< 20%
High< 10%< 15%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with NMOR-d8 Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Result Quantification->Result

Caption: Experimental workflow for the analysis of N-Nitrosomorpholine.

Internal_Standard_Logic Analyte N-Nitrosomorpholine (NMOR) (Unknown Amount) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (NMOR-d8) (Known Amount) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Calculate Peak Area Ratio (NMOR / NMOR-d8) LC_MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Final_Conc Determine Final Concentration of NMOR Calibration->Final_Conc

Caption: Logic of using an internal standard for accurate quantification.

References

Application Notes and Protocols for N-Nitrosomorpholine (NMOR) Sample Extraction Utilizing a d8-Nitrosomorpholine Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can be present as an impurity in various products, including pharmaceuticals, food, and environmental samples.[1][2] Accurate and sensitive quantification of NMOR is crucial for ensuring product safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as d8-N-Nitrosomorpholine (d8-NMOR), is a robust analytical approach that corrects for analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[3]

This document provides detailed application notes and protocols for the extraction of N-Nitrosomorpholine from various matrices using d8-NMOR as a surrogate standard. The methodologies described are based on established analytical techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Approaches

The choice of extraction technique largely depends on the sample matrix. For aqueous samples like drinking water, Solid-Phase Extraction (SPE) is a common and effective method.[3] For more complex matrices such as pharmaceutical drug products, Liquid-Liquid Extraction (LLE) or a more advanced Dispersive Liquid-Liquid Microextraction (DLLME) may be employed to isolate the target analyte from interfering substances.[4]

The analysis is typically performed using GC-MS/MS or LC-MS/MS, which offer high sensitivity and selectivity for the detection of trace levels of nitrosamines.[1][5][6] The use of a deuterated internal standard like d8-NMOR is compatible with these detection techniques and allows for accurate quantification via isotope dilution.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for N-Nitrosomorpholine analysis using methods incorporating internal standards.

Analytical MethodSample MatrixExtraction TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS/MSDrinking WaterSolid Phase Extraction (SPE)0.4 - 4 ng/L--[3]
GC-TEAAirAdsorbent Tubes0.4 µg/m³0.6 µg/m³96.8 - 98.7[7]
GC/MS/MSDrug Products--1 - 10 ppb70 - 130[8]
LC-MS/MSZaltoprofen (Drug)-0.0014 ppm0.0041 ppm-[9]
LC-HRMSWaterSolid Phase Extraction (SPE)0.4 - 12 ng/L-68 - 83[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from methodologies used for the analysis of nitrosamines in drinking water, such as EPA Method 521.

Materials and Reagents:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • d8-N-Nitrosomorpholine (d8-NMOR) surrogate standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Solid-Phase Extraction Cartridges (e.g., activated carbon or coconut charcoal based)

  • Nitrogen gas for evaporation

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Collect a 500 mL water sample in a clean glass container.

    • Spike the sample with a known amount of d8-NMOR surrogate standard solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration relevant to the expected analyte concentration and instrument sensitivity.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water through the cartridge. Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Load the d8-NMOR-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing and Drying:

    • After loading, wash the cartridge with 10 mL of deionized water to remove any interfering substances.

    • Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

  • Elution:

    • Elute the retained analytes (NMOR and d8-NMOR) from the cartridge by passing 10 mL of dichloromethane through it. Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas in a warm water bath (approximately 40°C).

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pharmaceutical Samples

This protocol is a general procedure for the extraction of NMOR from a solid drug product.

Materials and Reagents:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • d8-N-Nitrosomorpholine (d8-NMOR) surrogate standard solution

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the powdered drug product (e.g., 1 gram) into a centrifuge tube.

    • Add a specific volume of a suitable solvent (e.g., 10 mL of 0.1 M sodium hydroxide) to dissolve or suspend the sample.

    • Spike the sample suspension with a known amount of d8-NMOR surrogate standard solution.

  • Extraction:

    • Add 10 mL of dichloromethane to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Phase Separation and Collection:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean collection flask.

    • Repeat the extraction step with a fresh 10 mL portion of dichloromethane to improve recovery. Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Transfer the final extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Aqueous Sample Spike Spike with d8-NMOR Surrogate Sample->Spike Condition Condition SPE Cartridge (DCM, Methanol, Water) Spike->Condition Load Load Spiked Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen Gas) Wash->Dry Elute Elute with Dichloromethane Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate GCMS GC-MS/MS or LC-MS/MS Analysis Concentrate->GCMS

Caption: Solid-Phase Extraction (SPE) Workflow for NMOR Analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Weigh Pharmaceutical Sample Dissolve Dissolve/Suspend in Aqueous Solution Sample->Dissolve Spike Spike with d8-NMOR Surrogate Dissolve->Spike AddDCM Add Dichloromethane Spike->AddDCM Vortex Vortex for 2 min AddDCM->Vortex Centrifuge Centrifuge at 4000 rpm Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction Collect->Repeat Dry Dry with Sodium Sulfate Collect->Dry Repeat->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS/MS or LC-MS/MS Analysis Concentrate->GCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow for NMOR Analysis.

References

The Role of n-Nitrosomorpholine-d8 in Environmental Contaminant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of n-Nitrosomorpholine-d8 (NMOR-d8) in the analysis of the environmental contaminant n-Nitrosomorpholine (NMOR). NMOR is a probable human carcinogen, making its detection and quantification in environmental matrices a critical concern for public health and safety.[1] NMOR-d8, a deuterated analog of NMOR, serves as an indispensable tool for accurate and precise quantification in complex environmental samples.

Application Notes

1. Principle of Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high accuracy and precision. The principle lies in adding a known amount of the isotopically labeled standard (NMOR-d8) to the sample at the beginning of the analytical process.

The labeled standard is chemically identical to the native analyte (NMOR) and therefore experiences the same physical and chemical effects during sample preparation, extraction, and analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in extraction efficiency and matrix effects.

2. Advantages of Using this compound

  • Improved Accuracy and Precision: Compensates for analyte losses during sample preparation and instrumental analysis.

  • Matrix Effect Mitigation: The internal standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer, thus correcting for matrix-related signal variations.

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample types and batches.

  • Regulatory Compliance: The use of deuterated internal standards is often stipulated or recommended in regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), for the analysis of trace contaminants.

3. Applications in Environmental Monitoring

NMOR-d8 is crucial for the analysis of NMOR in various environmental matrices:

  • Water Analysis: Essential for quantifying NMOR in drinking water, wastewater, and surface water, where it can be present as a disinfection byproduct or industrial contaminant.

  • Air Analysis: Used in methods for monitoring airborne NMOR in industrial settings, such as rubber manufacturing plants, and in ambient air.

  • Soil and Sediment Analysis: Enables the accurate measurement of NMOR in contaminated soils and sediments, which can act as environmental sinks for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of n-Nitrosomorpholine (NMOR) using methods that typically employ deuterated internal standards like NMOR-d8.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for NMOR in Environmental Matrices

MatrixAnalytical MethodDetection Limit (MDL)Limit of Quantification (LOQ)Reference
Drinking WaterSPE-GC-MS/MS0.4 - 4 ng/L-[2]
Drinking WaterSPE-LC-MS/MS< 0.5 ng/L-[3]
WaterOnline-SPE/SEC/LCMS0.12 - 6.60 ng/L0.40 - 21.99 ng/L[4]
AirAdsorbent Tube-GC-Chemiluminescence0.4 µg/m³ (84 ppt)0.6 µg/m³ (116 ppt)[5]

Table 2: Recovery Rates of NMOR from Environmental Matrices

MatrixAnalytical MethodSpiking LevelAverage Recovery (%)Reference
WaterSPE-GC-MS/MS100 ng/L71.5 - 88.0%[6]
WaterSPE-LC-MS/MS-67 - 89%
Air (Polar Partition Tubes)Adsorbent Tube-GC-Chemiluminescence112 - 448 ng96.7%[5]
Air (Florisil Tubes)Adsorbent Tube-GC-Chemiluminescence112 - 448 ng96.3%[5]

Table 3: Reported Concentrations of NMOR in Environmental Samples

MatrixLocation/SourceConcentration RangeReference
Wastewater Effluents (U.S.)11 of 12 plantsAverage: 20 ± 18 ng/L
Sewage Treatment Plant DischargeYodo River Basin, Japan26.4 - 171 ng/L
Soil (outside tire chemical plant)Ohio, USA4.4 µg/g[5]
Air (inside new cars, 1979)-Trace - 2.5 µg/m³[1]

Experimental Protocols

Protocol 1: Analysis of n-Nitrosomorpholine in Drinking Water by SPE and GC-MS/MS (Based on EPA Method 521 principles)

This protocol outlines the general steps for the extraction and analysis of NMOR in drinking water using solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMOR-d8 as an internal standard.

1. Materials and Reagents:

  • n-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d8) internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol, Dichloromethane (DCM), Ethyl Acetate (pesticide grade or equivalent)

  • Reagent water (Milli-Q or equivalent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., coconut charcoal or graphitized carbon)

  • Anhydrous sodium sulfate

  • Glass fiber filters (1 µm)

  • Concentrator tubes

2. Sample Preparation and Extraction:

  • Collect a 500 mL water sample in a clean glass bottle.

  • Add a known amount of NMOR-d8 internal standard solution to the water sample.

  • Filter the sample through a 1 µm glass fiber filter.

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM, methanol, and reagent water.

  • Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, dry the cartridge by purging with nitrogen gas for at least 20 minutes.

  • Elute the trapped analytes from the cartridge with an appropriate solvent, such as dichloromethane.

  • Dry the eluate by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Column: e.g., DB-1701 or equivalent (mid-polarity)

    • Oven Program: Optimized for separation of nitrosamines (e.g., initial temperature 40°C, ramp to 250°C).

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both NMOR and NMOR-d8.

4. Quantification:

  • Create a calibration curve by analyzing standards containing known concentrations of NMOR and a constant concentration of NMOR-d8.

  • Calculate the concentration of NMOR in the samples by comparing the peak area ratio of NMOR to NMOR-d8 against the calibration curve.

Protocol 2: Analysis of n-Nitrosomorpholine in Air by Adsorbent Tube Sampling and GC-Chemiluminescence Detection (Based on OSHA Method 17)

This protocol describes the collection of airborne NMOR and subsequent analysis. NMOR-d8 can be used as an internal standard by spiking it onto the adsorbent material before sample analysis.

1. Materials and Reagents:

  • Sampling tubes containing a suitable adsorbent (e.g., Polar Partition and Florisil coated with ascorbic acid)

  • Personal sampling pump calibrated to a flow rate of 0.2 L/min

  • Desorption solvent: 75/25 (v/v) methylene chloride/methanol

  • NMOR analytical standard

  • NMOR-d8 internal standard solution

2. Sample Collection:

  • Connect two adsorbent tubes in series to a calibrated personal sampling pump.

  • Draw a known volume of air (e.g., 40 L) through the sampling tubes at a flow rate of 0.2 L/min.

  • After sampling, cap the tubes and protect them from light. Store in a freezer until analysis.

3. Sample Preparation:

  • Break the ends of the sampling tubes and transfer the adsorbent material to separate vials.

  • Add a known amount of NMOR-d8 internal standard to each vial.

  • Add 1 mL of the desorption solvent to each vial.

  • Seal the vials and allow them to stand for 30 minutes with occasional shaking to ensure complete desorption.

4. Instrumental Analysis (GC with Chemiluminescence Detector):

  • Gas Chromatograph (GC):

    • Injection Volume: 5 µL

    • Injector and Detector Temperatures: Optimized for NMOR analysis.

    • Column: Suitable for separation of volatile nitrosamines.

  • Detector: Chemiluminescence detector (Thermal Energy Analyzer - TEA), which is highly selective for nitrosamines.

5. Quantification:

  • Prepare calibration standards of NMOR with a constant amount of NMOR-d8.

  • Analyze the standards and samples.

  • Quantify the amount of NMOR in the air sample based on the peak area ratio to the internal standard and the volume of air sampled.

Protocol 3: General Protocol for Analysis of n-Nitrosomorpholine in Soil/Sediment by LC-MS/MS

1. Materials and Reagents:

  • NMOR analytical standard

  • NMOR-d8 internal standard solution

  • Acetonitrile, Methanol, Dichloromethane (HPLC or pesticide grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Ultrasonic bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Sample Preparation and Extraction:

  • Homogenize the soil or sediment sample and weigh approximately 5-10 g into a centrifuge tube.

  • Spike the sample with a known amount of NMOR-d8 internal standard solution and allow it to equilibrate.

  • Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and dichloromethane).

  • Extract the sample using an ultrasonic bath for 15-30 minutes or a mechanical shaker for 1-2 hours.

  • Centrifuge the sample to separate the solid material from the solvent extract.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the solid residue and combine the supernatants.

  • The combined extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Concentrate the cleaned extract to a final volume of 1 mL.

  • Filter the final extract through a 0.22 µm syringe filter before analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid).

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for NMOR and NMOR-d8.

4. Quantification:

  • Follow the same quantification procedure as described in Protocol 1 for water analysis.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 500 mL Water Sample s2 Spike with NMOR-d8 s1->s2 s3 Filter (1 µm) s2->s3 spe2 Load Sample s3->spe2 spe1 Condition Cartridge spe1->spe2 spe3 Dry Cartridge spe2->spe3 spe4 Elute with DCM spe3->spe4 a1 Concentrate to 1 mL spe4->a1 a2 GC-MS/MS Analysis a1->a2

Caption: Experimental workflow for NMOR analysis in water.

experimental_workflow_air cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis as1 Adsorbent Tubes as2 Draw 40 L Air (0.2 L/min) as1->as2 p1 Transfer Adsorbent as2->p1 p2 Spike with NMOR-d8 p1->p2 p3 Desorb with Solvent p2->p3 an1 GC-Chemiluminescence Analysis p3->an1 metabolic_pathway_nmor NMOR n-Nitrosomorpholine (NMOR) Metabolite1 N-nitroso-2-hydroxymorpholine NMOR->Metabolite1 α-hydroxylation (CYP450) Metabolite2 N-nitrosodiethanolamine NMOR->Metabolite2 β-hydroxylation Metabolite3 (2-hydroxyethoxy)acetaldehyde Metabolite1->Metabolite3 decomposition Metabolite4 (2-hydroxyethoxy)acetic acid Metabolite3->Metabolite4 oxidation

References

Application Note: Quantification of n-Nitrosomorpholine in Cosmetics by GC-MS/MS with a d8-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of N-Nitrosomorpholine (NMOR), a potential carcinogenic impurity, in various cosmetic products.[1] Due to the complex matrices of cosmetics, a reliable analytical procedure is crucial to ensure consumer safety and regulatory compliance.[2] The described method employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for detection, coupled with a stable isotope-labeled internal standard, N-Nitrosomorpholine-d8 (NMOR-d8), to ensure accuracy and precision.[3][4] Sample preparation involves a liquid-liquid extraction (LLE) procedure designed to efficiently isolate the target analyte from complex formulations such as creams, lotions, and shampoos.[4][5] The method is validated to demonstrate high sensitivity, with a limit of quantification in the low µg/kg range, making it suitable for trace-level analysis.[2]

Introduction

N-nitrosamines are a class of compounds recognized as probable human carcinogens.[6] Their formation can occur in cosmetic products during manufacturing or storage when certain ingredients, such as secondary or tertiary amines, react with nitrosating agents.[1][5] N-Nitrosomorpholine (NMOR) is one such volatile nitrosamine that requires monitoring. Regulatory bodies have set strict limits on the presence of nitrosamines in consumer products, necessitating sensitive and specific analytical methods for their control.[7]

This protocol provides a comprehensive workflow for the determination of NMOR in cosmetics. The use of a deuterated internal standard, NMOR-d8, is critical as it mimics the analytical behavior of the native analyte, effectively compensating for variations in sample extraction efficiency and potential matrix effects during GC-MS/MS analysis.[3][8] The method utilizes Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification at trace levels.[4]

Materials and Reagents

  • Standards:

    • N-Nitrosomorpholine (NMOR), >99% purity

    • This compound (NMOR-d8), >98% purity[9][10][11]

  • Solvents (HPLC or GC-grade):

    • Methanol

    • Dichloromethane

    • Hexane

    • Acetone

  • Reagents:

    • Anhydrous Sodium Sulfate

    • Deionized Water (Type 1)

  • Consumables:

    • 50 mL polypropylene centrifuge tubes

    • 1.5 mL amber glass autosampler vials with inserts

    • Syringe filters (0.22 µm, PTFE)

    • Glass Pasteur pipettes

Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]

  • Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent.[4]

  • GC Column: HP-INNOWAX (60 m × 0.25 mm I.D., 0.25 µm film thickness) or similar polar capillary column.[4]

  • Autosampler: Agilent 7693A or equivalent.[4]

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporation System

Experimental Protocols

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol. Store at -20°C.

  • Internal Standard (IS) Working Solution (500 ng/mL): Dilute the NMOR-d8 primary stock solution with Methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 100 ng/mL by serial dilution of the NMOR primary stock solution in Methanol. Fortify each calibration standard with the IS working solution to a final concentration of 50 ng/mL.

  • Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 500 ng/mL NMOR-d8 internal standard working solution to the sample.

  • Dissolution: Add 5 mL of Methanol to the tube. Vortex for 2 minutes to dissolve or disperse the sample.

  • Initial Clean-up (for lipophilic matrices): Add 5 mL of Hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer, which contains non-polar lipids.[4]

  • Extraction: Add 5 mL of deionized water and 5 mL of Dichloromethane to the remaining solution.[4]

  • Mixing & Separation: Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Collection: Carefully transfer the lower Dichloromethane layer to a clean glass tube using a Pasteur pipette.

  • Drying: Pass the collected extract through a small column of anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

  • Final Preparation: Transfer the concentrated extract to a 1.5 mL autosampler vial for GC-MS/MS analysis.

The instrument parameters are summarized in the table below.

ParameterSetting
GC System
Injection Volume2 µL
Injection ModeSplitless
Inlet Temperature240 °C[4]
Carrier GasHelium, constant flow at 1.5 mL/min[4]
Oven ProgramInitial 40°C for 1 min, ramp to 75°C at 5°C/min, then to 95°C at 2.5°C/min, then to 170°C at 5°C/min, and finally to 200°C at 10°C/min, hold for 4 min.[4]
MS/MS System
Ionization ModeElectron Ionization (EI), positive
MS Source Temp.230 °C[4]
Transfer Line Temp.250 °C[4]
Solvent Delay5 min
Acquisition ModeMultiple Reaction Monitoring (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
NMOR116865610
NMOR-d8124926010

Data Presentation and Method Performance

Quantitative analysis is performed by constructing a calibration curve of the peak area ratio (NMOR/NMOR-d8) versus the concentration of NMOR. The method was validated for linearity, sensitivity, accuracy, and precision.[2]

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (R²)> 0.99[7]
Limit of Detection (LOD)5 µg/kg
Limit of Quantification (LOQ)15 µg/kg
Accuracy (Recovery %)85 - 115%
Precision (Intra-day RSD %)< 10%[2]
Precision (Inter-day RSD %)< 13%[2][12]

Visualization of Experimental Workflow

G Workflow for NMOR Quantification in Cosmetics cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh 1g of Cosmetic Sample Spike 2. Spike with NMOR-d8 Internal Standard Sample->Spike Dissolve 3. Add Methanol & Vortex Spike->Dissolve Cleanup 4. Hexane Wash (Optional) Dissolve->Cleanup Extract 5. Add Water & Dichloromethane Cleanup->Extract Separate 6. Vortex & Centrifuge Extract->Separate Collect 7. Collect Dichloromethane Layer Separate->Collect Dry 8. Dry with Sodium Sulfate Collect->Dry Concentrate 9. Concentrate under Nitrogen Dry->Concentrate GCMS 10. Inject into GC-MS/MS Concentrate->GCMS Process 11. Integrate Peaks (NMOR & NMOR-d8) GCMS->Process Quantify 12. Calculate Concentration via Calibration Curve Process->Quantify Report 13. Final Report (µg/kg) Quantify->Report

Caption: Experimental workflow for NMOR quantification.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantification of N-Nitrosomorpholine in a variety of cosmetic products. The protocol, incorporating a stable isotope-labeled internal standard and a robust liquid-liquid extraction, is fit for purpose in a quality control or research environment, enabling manufacturers and regulatory bodies to ensure product safety. The method achieves low limits of detection and demonstrates excellent accuracy and precision, meeting the stringent requirements for trace contaminant analysis.[2][7][12]

References

Analysis of Volatile Nitrosamines in Tobacco Products Using N-Nitrosomorpholine-d8 by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Volatile N-nitrosamines (VNAs) are a class of carcinogenic compounds found in various consumer products, including tobacco. Among these, N-nitrosomorpholine (NMOR) has been identified in snuff tobacco and cigarette smoke.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have classified several VNAs as Harmful and Potentially Harmful Constituents (HPHCs) in tobacco products and smoke.[3] Consequently, sensitive and robust analytical methods are crucial for the quantification of these compounds to ensure product safety and regulatory compliance.

This application note details a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the determination of NMOR and other VNAs in tobacco and smokeless tobacco products. The methodology employs an isotope dilution technique with N-Nitrosomorpholine-d8 (NMOR-d8) as an internal standard to ensure accurate and precise quantification by correcting for matrix effects and variations during sample preparation.

Principle

A known amount of a deuterated internal standard solution, including NMOR-d8, is added to the tobacco sample. The nitrosamines are then extracted from the sample matrix using an alkaline dichloromethane solution. The extract is purified using a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The final extract is concentrated and analyzed by GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.[4]

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - pesticide residue grade or equivalent.

  • Reagents: Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄), N-propylethylenediamine (PSA), Graphite carbon black.

  • Standards: Native VNA standards (including NMOR), and deuterated internal standards (including NMOR-d8).

  • Consumables: 50 mL centrifuge tubes, 25 mm syringe filters (0.45 µm), autosampler vials.

Standard and Internal Standard Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each native VNA and deuterated internal standard in methanol.

  • Intermediate Mixed Standard Solution (e.g., 20 ng/mL): Prepare a mixed working standard solution containing all native VNAs by diluting the stock solutions in dichloromethane. A series of calibration standards (e.g., 2, 5, 10, 20, 50, 100, and 200 ng/mL) can be prepared from this intermediate solution.[4]

  • Internal Standard Spiking Solution (e.g., 20 ng/mL): Prepare a mixed internal standard solution containing NMOR-d8 and other relevant deuterated VNAs in dichloromethane.[4]

Sample Preparation (Tobacco and Smokeless Tobacco)
  • Weigh 4 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 4 mL of 0.1 M sodium hydroxide solution and briefly mix by hand.[4]

  • Add 20 µL of the internal standard spiking solution.

  • Add 30 mL of dichloromethane and shake vigorously for 20 minutes on an orbital shaker.[4]

  • Add anhydrous magnesium sulfate, PSA, and graphite carbon for dSPE cleanup.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer the supernatant (dichloromethane layer) to a clean tube.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.45 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 6890 or equivalent.

  • Mass Spectrometer (MS): Agilent 5975 Inert MSD or equivalent.

  • Column: HP-1701 MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.

  • Injection Volume: 2 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 55°C held for 2 minutes, ramped to 260°C at 10°C/min, and held for 2 minutes.[5]

  • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Impact (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for NMOR and NMOR-d8 should be optimized for the instrument used.

Data Presentation

The quantitative performance of the method is summarized in the tables below. These tables provide a general overview of expected method performance based on published data for VNA analysis.

Table 1: GC-MS/MS Method Validation Parameters for Volatile Nitrosamines. [3][4]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
NDMA2 - 200>0.990.03 - 0.930.1 - 3.1
NMEA2 - 200>0.99~0.03~0.1
NDEA2 - 200>0.99~0.05~0.15
NPYR2 - 200>0.99~0.04~0.12
NPIP2 - 200>0.99~0.03~0.1
NMOR 2 - 200 >0.99 ~0.15 ~0.5

Table 2: Recovery and Precision Data for Volatile Nitrosamines in Tobacco Matrix. [3][4]

AnalyteSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
NDMALow, Medium, High84 - 118< 16
NMEALow, Medium, High84 - 118< 16
NDEALow, Medium, High84 - 118< 16
NPYRLow, Medium, High84 - 118< 16
NPIPLow, Medium, High84 - 118< 16
NMOR Low, Medium, High 84 - 118 < 16

Mandatory Visualization

experimental_workflow sample Sample Weighing (4g Tobacco) spike Internal Standard Spiking (NMOR-d8) sample->spike extraction Alkaline LLE (4mL 0.1M NaOH, 30mL DCM) spike->extraction shake Shaking (20 min) extraction->shake dspe dSPE Cleanup (MgSO4, PSA, Carbon) shake->dspe centrifuge Centrifugation dspe->centrifuge concentrate Concentration (N2 stream to 1mL) centrifuge->concentrate filter Filtration (0.45 um Syringe Filter) concentrate->filter analysis GC-MS/MS Analysis filter->analysis

Caption: Workflow for VNA analysis in tobacco.

Conclusion

The described GC-MS/MS method with isotope dilution using this compound provides a robust, sensitive, and accurate workflow for the quantification of N-Nitrosomorpholine and other volatile nitrosamines in tobacco products. The sample preparation protocol involving alkaline liquid-liquid extraction followed by dispersive solid-phase extraction is effective in minimizing matrix interference. This method is suitable for routine quality control and regulatory monitoring of VNAs in various tobacco matrices, aiding researchers, scientists, and drug development professionals in assessing the safety and chemical profile of these products.

References

Troubleshooting & Optimization

Technical Support Center: n-Nitrosomorpholine-d8 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of n-Nitrosomorpholine-d8. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for n-Nitrosomorpholine and its deuterated internal standard, this compound?

A1: While specific optimal parameters for this compound can vary by instrument, published methods for the non-deuterated form (n-Nitrosomorpholine) can be used as a starting point. It is crucial to optimize these parameters on your specific instrument. For n-Nitrosomorpholine, a common precursor ion and product ion are m/z 117.1 and 87.1, respectively.[1] For this compound, the precursor ion would be approximately m/z 125.1 due to the eight deuterium atoms. The product ion would likely also show a corresponding mass shift.

Q2: How do I optimize the cone voltage and collision energy for this compound?

A2: Optimization of cone voltage and collision energy is critical for achieving maximum sensitivity.[2][3] You can perform this optimization by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the intensity of the precursor and product ions while varying these parameters. Alternatively, you can perform on-column optimization by repeatedly injecting the standard and adjusting the parameters between runs. The optimal values will be those that provide the highest signal intensity for the product ion.

Q3: I am observing high background noise in my chromatogram. What are the common causes and solutions?

A3: High background noise in the analysis of nitrosamines can be a significant issue, especially at low detection levels.[4] Common causes include contaminated solvents, contaminated LC system components, or co-eluting matrix components. To mitigate this, consider the following:

  • Use High-Purity Solvents: Ensure that all solvents (e.g., water, methanol, formic acid) are of the highest purity available (e.g., LC-MS grade).

  • System Cleaning: Thoroughly flush the LC system and mass spectrometer to remove any potential contaminants.

  • Optimize Chromatographic Separation: Adjusting the gradient or using a different column chemistry, such as a biphenyl stationary phase, can help separate the analyte from interfering matrix components.[5]

  • Adjust MS Parameters: Optimizing the cone gas flow rate can sometimes help reduce background noise.[4]

Q4: My recovery for this compound is inconsistent. What could be the issue?

A4: Inconsistent recovery of deuterated internal standards can be due to several factors.[6]

  • Sample Preparation: Ensure consistent and accurate spiking of the internal standard into all samples and standards. In certain matrices, the sample diluent may need to be optimized to prevent gelling or poor solubility.[5]

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, leading to variability.[7] A thorough evaluation of matrix effects during method validation is essential. This can be done by comparing the response of the internal standard in a clean solvent versus the sample matrix.

  • Analyte Stability: N-nitrosamines can be sensitive to light and temperature. Protect samples from light and store them at appropriate refrigerated or frozen conditions to prevent degradation.

Q5: Can I use the same LC method for different sample matrices?

A5: While a single LC method can sometimes be used for similar sample matrices, it is often necessary to optimize the method for each new matrix.[5] Different matrices can introduce unique interfering compounds that may co-elute with your analyte of interest, affecting accuracy and precision. It is recommended to perform method validation for each distinct sample matrix.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Peak Shape
  • Symptom: Tailing or fronting peaks for this compound.

  • Possible Causes & Solutions:

    • Mismatch between Injection Solvent and Mobile Phase: If using a strong organic solvent like methanol as the diluent, it can cause poor peak shape.[5] If possible, use a diluent that is weaker than the initial mobile phase conditions.

    • Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak distortion. Try diluting the sample.

    • Secondary Interactions with the Column: A biphenyl stationary phase may offer better peak shape for some nitrosamines compared to a standard C18 column.[5]

Issue 2: Low Sensitivity / Inability to Reach Required Detection Limits
  • Symptom: Signal-to-noise ratio is too low to reliably detect and quantify this compound at the required levels.

  • Possible Causes & Solutions:

    • Sub-optimal MS Parameters: Re-optimize the cone voltage, collision energy, and other source parameters as described in the FAQs.

    • Ion Suppression: The sample matrix can significantly suppress the ionization of the analyte.[7] Improve sample cleanup procedures or optimize chromatographic separation to remove interfering components from the analyte peak.

    • Inefficient Ionization: For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI). Experiment with different ionization sources if available.

Issue 3: Carryover
  • Symptom: A peak for this compound is observed in a blank injection following a high concentration sample.

  • Possible Causes & Solutions:

    • Injector Contamination: The injector needle and loop may need to be cleaned more thoroughly. Optimize the needle wash procedure by using a stronger solvent or increasing the wash volume and duration.

    • Column Carryover: Some of the analyte may be retained on the column and elute in subsequent runs. Optimize the gradient to ensure all of the analyte is eluted during each run.

    • MS Source Contamination: A dirty ion source can be a source of carryover. Perform routine source cleaning as recommended by the instrument manufacturer.

Quantitative Data Summary

Parametern-Nitrosomorpholine (NMOR)This compound (NMOR-d8)Reference
Precursor Ion (Q1) 117.1 m/z~125.1 m/z (predicted)[1]
Product Ion (Q3) 87.1 m/zTo be determined empirically[1]
Cone Voltage 40 VTo be optimized[1]
Collision Energy 23 eVTo be optimized[1]

Note: The parameters for this compound are predicted based on the non-deuterated compound. These values should be empirically optimized on the specific LC-MS/MS instrument being used.

Experimental Protocols

Protocol 1: Stock and Working Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.[8][9] Store this solution at -20°C or -80°C in an amber vial to protect it from light.[9]

  • Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with the same solvent to prepare an intermediate stock.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the initial mobile phase or a compatible diluent. These standards will be used to build the calibration curve.

Protocol 2: Sample Preparation (General Guideline)
  • Accurately weigh or measure the sample into a suitable container.

  • Add a known volume of the this compound internal standard working solution.

  • Add the extraction solvent and mix thoroughly (e.g., vortexing, sonication).

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Note: This is a general guideline. The specific extraction solvent and procedure will depend on the sample matrix and may require optimization.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solution (NMOR-d8) B Working Standards A->B E LC Separation B->E C Sample D Spike with IS (NMOR-d8) C->D D->E F MS Detection (MRM Mode) E->F G Quantification F->G

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_sensitivity Low Sensitivity cluster_carryover Carryover Detected Start Poor Analytical Result P1 Check Solvent Mismatch Start->P1 S1 Re-optimize MS Parameters Start->S1 C1 Optimize Injector Wash Start->C1 P2 Evaluate Column Overload P1->P2 P3 Consider Alternative Column P2->P3 S2 Investigate Matrix Effects S1->S2 S3 Test Different Ionization Source S2->S3 C2 Adjust LC Gradient C1->C2 C3 Clean MS Source C2->C3

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Technical Support Center: Mitigating Matrix Effects in Complex Samples with n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing n-Nitrosomorpholine-d8 as an internal standard to mitigate matrix effects in the analysis of complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte.[2] In complex samples such as food, biological fluids, or environmental extracts, matrix components can significantly interfere with the analyte's signal in the mass spectrometer.[3][4]

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[5][6] Because it is chemically almost identical to the target analyte (n-Nitrosomorpholine), it co-elutes during chromatography and experiences similar matrix effects.[2] By adding a known concentration of this compound to your samples, you can normalize the analyte's signal, as the ratio of the analyte to the internal standard will remain constant even if both are suppressed or enhanced by the matrix.[2][7]

Q3: When should I add the this compound internal standard to my sample?

A3: The internal standard should be added as early as possible in the sample preparation workflow. This allows it to compensate for any analyte loss during extraction and cleanup steps, in addition to mitigating matrix effects during LC-MS/MS analysis.[8]

Q4: Can the use of a deuterated internal standard like this compound introduce any problems?

A4: While highly effective, there are potential issues to be aware of. These include:

  • Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the native analyte on a high-resolution chromatography column.[1][3] This can lead to differential matrix effects if the matrix composition changes rapidly over the elution time.

  • Isotopic Exchange: There is a possibility of hydrogen-deuterium exchange, especially under certain pH and temperature conditions during sample preparation, although this is less likely if the deuterium atoms are on carbon atoms.[9]

  • Purity of the Standard: Ensure the isotopic and chemical purity of the this compound standard to avoid interference with the analyte signal.[10][11]

Q5: What should I do if I suspect my this compound is not effectively correcting for matrix effects?

A5: If you observe inconsistent results, consider the following troubleshooting steps:

  • Evaluate Co-elution: Check if the analyte and the internal standard are perfectly co-eluting. If not, you may need to adjust your chromatographic method.[3]

  • Assess Matrix Effect: You can quantify the matrix effect by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

  • Optimize Sample Preparation: Further cleanup of your sample extract using techniques like solid-phase extraction (SPE) can help to remove interfering matrix components.[8][12]

  • Consider a Different Labeled Standard: If persistent issues with deuterium exchange are suspected, using a ¹³C or ¹⁵N labeled internal standard could be an alternative.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of both analyte and internal standard Inefficient extraction procedure.Optimize the extraction solvent, pH, and extraction time. Consider a different extraction technique (e.g., solid-phase extraction).
Analyte and this compound peaks are separated "Isotope effect" on the chromatographic column.[1][3]Modify the chromatographic gradient, temperature, or consider a column with slightly lower resolution to ensure co-elution.
Inconsistent internal standard response across samples Variable matrix effects that are not being fully compensated.Improve sample cleanup to remove more of the interfering matrix components.[12] Dilute the sample extract if sensitivity allows.
Signal suppression of the internal standard High concentration of co-eluting matrix components.Enhance the sample cleanup procedure.[8] Check for potential contamination in the LC-MS/MS system.
Suspected hydrogen-deuterium exchange Unstable labeling position on the internal standard or harsh sample preparation conditions (e.g., extreme pH).[9]Use an internal standard with deuterium labels on stable carbon positions. Avoid extreme pH and high temperatures during sample preparation.

Quantitative Data Summary

The following table summarizes recovery data for n-Nitrosomorpholine (NMOR) in various complex food matrices. This data demonstrates the effectiveness of robust analytical methods in achieving acceptable recoveries. While the referenced study did not use an internal standard for quantification, it highlights the typical performance expected in such analyses.

Matrix Spiking Level (ng/g) Average Recovery (%) % Relative Standard Deviation (%RSD)
Milk10955
Oats101028
Chicken10987
Fried Chicken108512
Fish10929
Prawn108811

Data adapted from a technical note on nitrosamine analysis in a variety of food matrices.

Experimental Protocols

Detailed Method for the Analysis of n-Nitrosomorpholine in Processed Meat using this compound Internal Standard

This protocol provides a step-by-step guide for the extraction and analysis of n-Nitrosomorpholine (NMOR) from a complex matrix like processed meat, using this compound as an internal standard for matrix effect correction.

1. Materials and Reagents

  • n-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d8) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with a mixture of 80:20 (v/v) methanol and water.

  • Working Standard Solution (e.g., 100 ng/mL): Further dilute the intermediate solution to a suitable concentration for spiking and calibration curves.

3. Sample Preparation and Extraction

  • Homogenization: Homogenize 5 g of the processed meat sample.

  • Spiking: Add a known amount of the NMOR-d8 working standard solution to the homogenized sample.

  • Extraction: Add 10 mL of ACN, vortex for 2 minutes, and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of ACN and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% ACN in water.

4. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% ACN in water to remove polar interferences.

  • Elution: Elute the NMOR and NMOR-d8 with 5 mL of ACN.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase starting condition for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate NMOR from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[13]

  • MRM Transitions:

    • NMOR: e.g., m/z 117 -> 87

    • NMOR-d8: e.g., m/z 125 -> 93

6. Quantification

Create a calibration curve using standards containing a fixed concentration of NMOR-d8 and varying concentrations of NMOR. Plot the ratio of the NMOR peak area to the NMOR-d8 peak area against the concentration of NMOR. Calculate the concentration of NMOR in the samples using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Spiking 2. Spike with This compound Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Centrifugation 4. Centrifuge Extraction->Centrifugation Evaporation1 5. Evaporate Supernatant Centrifugation->Evaporation1 Reconstitution1 6. Reconstitute Evaporation1->Reconstitution1 SPE 7. Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 8. Evaporate Eluate SPE->Evaporation2 Reconstitution2 9. Reconstitute for Analysis Evaporation2->Reconstitution2 LCMS 10. LC-MS/MS Analysis Reconstitution2->LCMS Quantification 11. Quantification LCMS->Quantification

Caption: Experimental workflow for nitrosamine analysis.

Matrix_Effect_Mitigation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Matrix_Effect_Suppression Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect_Suppression is affected by Inaccurate_Result Inaccurate Result (Underestimation) Matrix_Effect_Suppression->Inaccurate_Result leads to Analyte_IS_Signal Analyte & IS Signals Matrix_Effect_Compensation Matrix Effect (Both Suppressed Equally) Analyte_IS_Signal->Matrix_Effect_Compensation are affected by Accurate_Result Accurate Result (Corrected Ratio) Matrix_Effect_Compensation->Accurate_Result allows for

References

Technical Support Center: N-Nitrosomorpholine-d8 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Nitrosomorpholine-d8 (NMOR-d8). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of NMOR-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound signal intensity in LC-MS?

A1: The most frequent causes of low signal intensity for nitrosamines like NMOR-d8 include suboptimal ionization, matrix effects from the sample, and issues with chromatographic conditions. Nitrosamines can be challenging to ionize efficiently, and co-eluting substances from the sample matrix can suppress the analyte's signal.[1]

Q2: Which ionization technique is generally better for this compound, ESI or APCI?

A2: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for analyzing small, volatile nitrosamines.[2][3] While Electrospray Ionization (ESI) is a common technique, it may not be as efficient for certain volatile compounds like N-Nitrosodimethylamine (NDMA), and by extension, other nitrosamines.[2] Some studies have shown that APCI provides better sensitivity for a range of nitrosamines compared to ESI.[4][5][6]

Q3: Can the choice of mobile phase affect the signal intensity of NMOR-d8?

A3: Yes, the mobile phase composition is critical. The use of protic solvents like methanol or water with additives such as formic acid is common for nitrosamine analysis in reversed-phase chromatography.[7][8] The mobile phase influences both the chromatographic separation and the ionization efficiency in the MS source.

Q4: How important is sample preparation for achieving a good signal?

A4: Sample preparation is crucial for minimizing matrix effects and improving signal intensity.[9] A simple "dilute and shoot" approach may be sufficient for clean samples, but for complex matrices like drug products, a more thorough sample cleanup, such as centrifugation and filtration, is often necessary.[7][9] The goal is to remove interfering substances that can suppress the ionization of NMOR-d8.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity for this compound.

Issue 1: Weak or No Signal Observed

Possible Cause 1: Inefficient Ionization

  • Troubleshooting Steps:

    • Verify Ionization Source: Confirm that Atmospheric Pressure Chemical Ionization (APCI) is being used, as it is generally more effective for nitrosamines than Electrospray Ionization (ESI).[2][3]

    • Optimize Source Parameters: Systematically optimize key MS source parameters. This can be done by infusing a standard solution of NMOR-d8 and adjusting parameters such as vaporizer temperature and corona discharge current for APCI, or gas temperatures and flow rates for both APCI and ESI.[9]

    • Check Mobile Phase Compatibility: Ensure the mobile phase is compatible with the chosen ionization mode. For positive-ion APCI, mobile phases containing additives like 0.1% formic acid can enhance protonation and improve signal.[7][10]

Possible Cause 2: Mass Spectrometer Not Functioning Correctly

  • Troubleshooting Steps:

    • System Suitability Test: Perform a system suitability test (SST) with a known standard to confirm the instrument is performing as expected.[11] This helps differentiate between an instrument problem and a sample-specific issue.

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated across the relevant mass range for NMOR-d8.

    • Source Cleaning: A contaminated ion source can lead to a significant drop in signal intensity.[1] Follow the manufacturer's instructions for cleaning the ion source components.

Issue 2: Poor Peak Shape and Low Signal

Possible Cause 1: Suboptimal Chromatographic Conditions

  • Troubleshooting Steps:

    • Column Selection: A C18 column is commonly used for nitrosamine analysis.[7] However, for highly polar nitrosamines, other column chemistries might provide better retention and peak shape.

    • Gradient Optimization: The chromatographic gradient must be optimized to ensure NMOR-d8 is well-resolved from matrix components.[9] Insufficient separation can lead to ion suppression.

    • Flow Rate: Adjust the flow rate to an optimal level for the column dimensions and particle size to ensure good chromatographic efficiency.

Possible Cause 2: Sample Solvent Effects

  • Troubleshooting Steps:

    • Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause poor peak shape. If possible, dissolve the sample in the initial mobile phase.

    • Injection Volume: High injection volumes of organic solvents like methanol can negatively impact peak shape.[9] Consider reducing the injection volume or using a diluent with a higher aqueous content.[12]

Issue 3: Inconsistent Signal Intensity (Poor Reproducibility)

Possible Cause 1: Matrix Effects

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

    • Isotope Dilution: As you are using a deuterated standard (NMOR-d8), it is likely for isotope dilution mass spectrometry. Ensure the non-deuterated standard is also being monitored to assess for matrix effects that could be affecting both.

Possible Cause 2: LC System Issues

  • Troubleshooting Steps:

    • Check for Leaks: Inspect the LC system for any leaks, as this can cause fluctuations in pressure and retention times, leading to inconsistent signals.

    • Pump Performance: Ensure the LC pumps are delivering a stable and accurate flow rate. Inconsistent pump performance can lead to variability in signal intensity.

Data Summary Tables

Table 1: Comparison of Ionization Techniques for Nitrosamine Analysis

Ionization Technique General Suitability for Nitrosamines Key Advantages Considerations
APCI (Atmospheric Pressure Chemical Ionization) Generally Recommended Good for less polar and volatile compounds.[2] May be less suitable for highly polar or thermally labile compounds.
ESI (Electrospray Ionization) Can be Used, but Often Less Sensitive Suitable for polar and non-volatile compounds. May provide lower signal intensity for small, volatile nitrosamines.[2]

| EI (Electron Impact - with GC-MS) | Highly Effective | Provides excellent linearity and low detection limits.[4][6] | Requires analytes to be volatile and thermally stable for gas chromatography. |

Table 2: Typical LC-MS Parameters for Nitrosamine Analysis

Parameter Typical Setting Reference
Column C18, 4.6 x 150 mm, 3 µm [7]
Mobile Phase A 0.1% Formic Acid in Water [7][8]
Mobile Phase B 0.1% Formic Acid in Methanol [7][8]
Flow Rate 0.400 mL/min [7]
Column Temperature 40 °C [7][8]
Injection Volume 10-15 µL [7]

| Ionization Mode | Positive Ion APCI |[10] |

Experimental Protocols
Protocol 1: General Sample Preparation for Drug Products

This protocol is a general guideline and may need to be adapted based on the specific drug product matrix.[7][9]

  • Sample Weighing: Crush a sufficient number of tablets to achieve a target concentration of the active pharmaceutical ingredient (API), for example, 100 mg/mL.

  • Extraction: Add a suitable volume of diluent (e.g., 80:20 methanol:water) to the crushed tablets in a microcentrifuge tube.

  • Vortexing: Vortex the solution for approximately 5 minutes to ensure thorough mixing and extraction.

  • Sonication: Sonicate the sample for 10 minutes to aid in the dissolution and extraction of the analyte.

  • Centrifugation: Centrifuge the sample for 10 minutes at a high speed (e.g., 13,000 rpm) to pellet insoluble excipients.

  • Filtration: Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.

Protocol 2: LC-MS System Optimization
  • Prepare Standard Solution: Prepare a working standard solution of this compound at a known concentration (e.g., 10 ng/mL) in the initial mobile phase.

  • Direct Infusion (if available): Infuse the standard solution directly into the mass spectrometer to optimize source parameters without chromatographic influence. Adjust parameters like capillary voltage, gas flows, and temperatures to maximize the signal for the precursor ion of NMOR-d8.

  • Flow Injection Analysis: If direct infusion is not possible, perform flow injection analysis by injecting the standard solution while the LC flows directly into the MS without a column. This allows for rapid optimization of source parameters.

  • On-Column Optimization: With the analytical column in place, inject the standard solution repeatedly while making stepwise adjustments to a single MS parameter at a time (e.g., curtain gas, collision energy) to find the optimal settings for chromatographic conditions.[9]

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for NMOR-d8 check_ms Check MS Performance (SST & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot MS (Clean Source, Recalibrate) ms_ok->fix_ms No check_ionization Evaluate Ionization Method (APCI vs. ESI) ms_ok->check_ionization Yes fix_ms->check_ms ionization_ok Ionization Optimized? check_ionization->ionization_ok optimize_source Optimize Source Parameters (Temperature, Gas Flow) ionization_ok->optimize_source No check_chromatography Assess Chromatography (Peak Shape, Retention) ionization_ok->check_chromatography Yes optimize_source->check_ionization chrom_ok Chromatography Acceptable? check_chromatography->chrom_ok optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) chrom_ok->optimize_lc No check_sample_prep Investigate Sample Preparation and Matrix Effects chrom_ok->check_sample_prep Yes optimize_lc->check_chromatography improve_prep Refine Sample Prep (Cleanup, Dilution) check_sample_prep->improve_prep end_node Signal Intensity Improved improve_prep->end_node

Caption: Troubleshooting workflow for low signal intensity.

LCMS_Parameters cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Sample Sample MobilePhase Mobile Phase (Composition, Additives) Signal Signal Intensity MobilePhase->Signal Column Column (Chemistry, Dimensions) Column->Signal FlowRate Flow Rate FlowRate->Signal Gradient Gradient Profile Gradient->Signal IonSource Ion Source (APCI/ESI, Temp, Gas) IonSource->Signal Optics Ion Optics (Voltages) Optics->Signal Detector Detector Settings Detector->Signal Matrix Sample Matrix Matrix->Signal Preparation Sample Preparation Preparation->Signal

Caption: Key parameters affecting LC-MS signal intensity.

References

degradation pathways of n-Nitrosomorpholine-d8 in analytical solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for n-Nitrosomorpholine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (NMOR-d8) is the deuterium-labeled form of n-Nitrosomorpholine (NMOR), a nitrosamine compound classified as a carcinogen and mutagen.[1] NMOR-d8 is frequently used as an internal standard in analytical testing for the quantification of nitrosamine impurities in pharmaceutical products and environmental samples.[2][3] The stability of the standard is critical for accurate and reliable analytical results. Degradation of the standard can lead to underestimation of the target analyte and compromise the integrity of the data.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are photodegradation and oxidation.

  • Photodegradation: NMOR is sensitive to light, particularly ultraviolet (UV) radiation.[4][5] It can photolyze rapidly in sunlight when in aqueous solutions or in the gas phase.[1] This process involves the formation of an amino radical and nitric oxide.[1] Exposure to UVA light can render the compound directly mutagenic, even without metabolic activation.[6][7]

  • Oxidation: NMOR is incompatible with strong oxidizing agents.[5] Peracids, for example, can oxidize it to the corresponding nitramine.[1]

Q3: How do common analytical solvents affect the stability of this compound?

A3:

  • Methanol: NMOR-d8 is often supplied in a methanol solution.[1][8] While generally stable, these solutions are flammable and should be protected from heat, sparks, and direct sunlight to prevent both degradation and safety hazards.[9]

  • Water: NMOR is completely soluble in water.[5] However, aqueous solutions are susceptible to rapid photolysis in sunlight.[1] The rate of degradation can be influenced by pH, with a variety of photoproducts forming at lower pH levels.[1]

  • Acetonitrile: There is limited specific data on the degradation of NMOR-d8 in acetonitrile. However, given its sensitivity to light, protection from UV sources is crucial regardless of the solvent.

Q4: What are the ideal storage and handling conditions for this compound solutions?

A4: To ensure the stability of this compound, it is imperative to adhere to proper storage and handling protocols. This includes storing the material in a dark, refrigerated, or frozen environment and protecting it from light.[5][10]

Troubleshooting Guide

Q5: My analytical results are inconsistent. How can I tell if my this compound standard has degraded?

A5: Signs of degradation include:

  • Inconsistent Instrument Response: A gradual or sudden decrease in the peak area or height for the NMOR-d8 standard over a series of analyses.

  • Appearance of New Peaks: The emergence of unexpected peaks in the chromatogram of the standard solution may indicate the formation of degradation products.

  • Physical Changes: Although often in solution, the pure compound appears as yellow crystals.[1] Any change in the color of the solution or the formation of precipitates could suggest degradation or solvent-related issues.

Q6: I suspect my NMOR-d8 standard has been compromised by light exposure. What should I do?

A6: If you suspect light-induced degradation, the standard should be considered compromised and discarded according to your institution's safety protocols. Studies have shown that even after the initial irradiation event, the resulting degradation products can remain stable and genotoxic for an extended period.[6][7] Using a compromised standard will lead to inaccurate quantification. Always use fresh standards prepared from a properly stored stock solution for critical analyses.

Q7: Can I check the purity of my working standard solution?

A7: Yes, you can verify the integrity of your standard. This typically involves analyzing the potentially degraded standard against a fresh, certified reference standard or a newly opened stock solution that has been stored under ideal conditions. A significant difference in concentration or the presence of degradation peaks in the suspect standard would confirm its degradation. See the experimental protocol section below for a general workflow.

Data Presentation

Table 1: Factors Influencing this compound Degradation

FactorInfluence on StabilityMitigation StrategySource(s)
Light/UV Radiation High: Primary driver of degradation through photolysis.Store in amber vials; protect from sunlight and artificial light sources.[1][4][5]
Temperature Moderate: Elevated temperatures can accelerate degradation.Store at recommended refrigerated (2-8°C) or frozen (-20°C) conditions.[2][5][8]
Strong Oxidizing Agents High: Can chemically alter the molecule to its nitramine form.Avoid contact with strong oxidants like peracids.[1][5]
pH (in aqueous solution) Moderate: Lower pH can lead to a variety of photoproducts.Maintain neutral pH for aqueous solutions unless the analytical method specifies otherwise.[1]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationNotesSource(s)
-80°C Up to 6 monthsRecommended for long-term storage of stock solutions.[4]
-20°C Up to 1 monthSuitable for mid-term storage of stock solutions.[4]
2-8°C Short-termRecommended for working solutions and recently opened standards. Always protect from light.[5][8]

Experimental Protocols

Protocol: Verification of this compound Standard Stability

This protocol outlines a general procedure to assess the stability of a working or stock solution of NMOR-d8 using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Preparation of Standards:

    • Prepare a dilution of the suspect NMOR-d8 standard solution to a known concentration within the calibrated range of the analytical method.

    • Using a new, unopened vial of certified NMOR-d8 stock solution, prepare a fresh reference standard at the identical concentration as the suspect standard. Ensure all dilutions are made using the same lot of analytical grade solvent.

  • Instrumental Analysis:

    • Set up the HPLC or GC system according to your validated analytical method for nitrosamine analysis. A common detection method for nitrosamines is mass spectrometry (MS) or a Thermal Energy Analyzer (TEA).[10]

    • Inject the fresh reference standard multiple times (e.g., n=3) to establish a baseline response and confirm system suitability.

    • Inject the suspect standard multiple times (e.g., n=3).

  • Data Evaluation:

    • Compare Peak Areas: Calculate the average peak area of the fresh reference standard and the suspect standard. A statistically significant decrease (>5-10%, depending on method precision) in the average peak area of the suspect standard suggests degradation.

    • Examine Chromatograms: Carefully inspect the chromatogram of the suspect standard for any new, unidentified peaks that are absent in the fresh reference standard's chromatogram.

    • Calculate Concentration: Quantify the concentration of the suspect standard against the calibration curve generated with the fresh standard. If the calculated concentration is significantly lower than its nominal concentration, the standard has likely degraded.

    • If degradation is confirmed, the suspect standard solution and any solutions prepared from it must be discarded following appropriate safety procedures.

Mandatory Visualizations

NMOR_d8 This compound Photolysis_Products Amino Radical + Nitric Oxide NMOR_d8->Photolysis_Products Light (UV) Oxidation_Product Corresponding Nitramine NMOR_d8->Oxidation_Product Strong Oxidants Degradation_Factors Degradation Factors

Caption: Primary degradation pathways for this compound.

Start Suspected Standard Degradation Prep_Standards Prepare Suspect and Fresh Reference Standards Start->Prep_Standards Analysis Analyze via HPLC/GC-MS Prep_Standards->Analysis Compare_Data Compare Peak Areas and Chromatograms Analysis->Compare_Data Decision Significant Difference? Compare_Data->Decision Discard Discard Compromised Standard Decision->Discard Yes Accept Standard is Stable Decision->Accept No

Caption: Workflow for verifying the stability of an analytical standard.

References

enhancing detection limits for n-Nitrosomorpholine using d8 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the detection limits of N-Nitrosomorpholine (NMOR) using its deuterated (d8) internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like NMOR-d8 for NMOR analysis?

A1: Using a deuterated internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8), is crucial for accurate and precise quantification of NMOR, especially at low detection levels.[1] Internal standards that are structurally and chemically similar to the analyte help to compensate for variations that can occur during sample preparation, extraction, and instrumental analysis.[2] This leads to more reliable and reproducible results by correcting for analyte loss, instrumental drift, and matrix effects.[2]

Q2: What are the advantages of using a stable isotope-labeled internal standard over other types of internal standards?

A2: Stable isotope-labeled internal standards, like NMOR-d8, are considered the gold standard for quantitative analysis using mass spectrometry. Because they have nearly identical physicochemical properties to the target analyte, they co-elute chromatographically and experience similar ionization and fragmentation patterns. This allows for more accurate correction of matrix effects and variations in instrument response compared to other types of internal standards that may behave differently from the analyte of interest.

Q3: Can deuterated standards like NMOR-d8 undergo hydrogen-deuterium exchange?

A3: Hydrogen-deuterium exchange is a potential issue with deuterated standards, but it is less likely to occur with NMOR-d8 under typical analytical conditions. Exchange is more probable if the deuterium atoms are attached to heteroatoms.[3] In the case of NMOR-d8, the deuterium atoms are attached to carbon atoms, which are generally stable and less prone to exchange.[3] However, it is always good practice to evaluate the stability of the internal standard during method development.

Q4: What are the key considerations when preparing my stock solutions of NMOR and NMOR-d8?

A4: NMOR is sensitive to light, particularly UV light, which can cause degradation.[4][5] Therefore, it is essential to prepare and store stock solutions in the dark, for example, by using amber vials or wrapping containers in aluminum foil.[4] Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to ensure long-term stability.[6] Always refer to the supplier's certificate of analysis for specific storage recommendations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery of NMOR-d8 Inefficient Extraction: The sample preparation and extraction procedure may not be optimal for NMOR.- Ensure the chosen extraction solvent is appropriate for the sample matrix and NMOR's polarity. Common solvents include dichloromethane and methanol. - Optimize extraction parameters such as solvent volume, extraction time, and mixing/agitation method. - Evaluate different solid-phase extraction (SPE) sorbents and elution solvents if applicable.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NMOR-d8 in the mass spectrometer.- Improve chromatographic separation to resolve NMOR and NMOR-d8 from interfering matrix components. - Implement additional sample cleanup steps to remove interfering compounds. - Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
High Variability in NMOR-d8 Response Inconsistent Sample Preparation: Variations in manual sample handling can lead to inconsistent results.- Automate sample preparation steps where possible to improve precision.[7] - Ensure accurate and consistent spiking of the internal standard into every sample and standard. - Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.
Instrumental Instability: Fluctuations in the mass spectrometer's performance can cause variable signal intensity.- Allow the instrument to stabilize for an adequate amount of time before analysis. - Regularly perform instrument calibration and tuning to ensure optimal performance. - Check for and address any leaks in the chromatographic or mass spectrometer system.
Evidence of Isotopic Exchange (e.g., presence of d7-NMOR) Harsh Sample Preparation Conditions: Extreme pH or high temperatures during sample preparation can potentially lead to hydrogen-deuterium exchange.- Avoid strongly acidic or basic conditions during sample preparation if possible. - Minimize the exposure of samples to high temperatures. - Evaluate the stability of NMOR-d8 under your specific sample preparation conditions by analyzing a standard solution that has been subjected to the same process.
Poor Chromatographic Peak Shape for NMOR and NMOR-d8 Inappropriate Column Chemistry or Mobile Phase: The analytical column and mobile phase may not be suitable for separating these compounds.- Select a column with appropriate chemistry for nitrosamine analysis (e.g., C18).[8] - Optimize the mobile phase composition and gradient to achieve better peak shape and resolution. The use of formic acid as a mobile phase additive is common.[8][9] - Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.
Low Sensitivity/High Detection Limits Suboptimal Mass Spectrometer Parameters: The MS parameters may not be optimized for the detection of NMOR and NMOR-d8.- Optimize compound-dependent parameters such as collision energy and collision cell exit potential.[10] - Optimize source-dependent parameters like curtain gas and ionization source settings.[10] For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique.[9] - Ensure the mass spectrometer is clean and perform routine maintenance as needed.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of N-Nitrosomorpholine.

Table 1: Method Detection and Quantitation Limits

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
GC-MSNMOR0.002 ppm0.006 ppmAllopurinol Drug Substance
LC-MS/MS12 Nitrosamines20 ng/g50 ng/gSartans[9]
GC-MS/MS8 Nitrosamines0.4 - 4 ng/L-Drinking Water[11]
LC-HRAM-MS9 Nitrosamines0.4 - 12 ng/L-Water[8]

Table 2: Recovery Data for N-Nitrosomorpholine

Analytical MethodSpiked ConcentrationRecovery (%)MatrixReference
GC-MS0.22 µg97.9%Treated Polar Partition Tubes[4]
GC-MS0.11 µg100.3%Treated Florisil Tubes[4]
GC-MSNot Specified95.56% - 106.67%Allopurinol Drug Substance
LC-HRAM-MS2 ng/mL & 5 ng/mL95% - 105%Excipient Matrix[12]

Experimental Protocols

Protocol 1: Sample Preparation for NMOR Analysis in a Drug Product

This protocol provides a general guideline for the extraction of NMOR from a solid drug product using NMOR-d8 as an internal standard.

  • Sample Weighing: Accurately weigh a representative portion of the ground drug product (e.g., 250 mg) into a centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the NMOR-d8 internal standard solution (e.g., 250 µL of a 400 ng/mL solution) to the sample.[9]

  • Extraction Solvent Addition: Add an appropriate extraction solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Extraction: Vortex or sonicate the sample for a sufficient time (e.g., 5-10 minutes) to ensure complete extraction of the analyte and internal standard.

  • Dilution (if necessary): Add deionized water or another suitable solvent to the extraction solution and mix thoroughly.[9]

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients (e.g., at 3000 x g for 5 minutes).[9]

  • Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) to remove any remaining particulate matter.[9]

  • Analysis: The resulting filtrate is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: LC-MS/MS Analysis of NMOR

This protocol outlines typical conditions for the analysis of NMOR and NMOR-d8 by LC-MS/MS.

  • Chromatographic Column: A C18 column (e.g., Xselect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm) is commonly used.[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile/methanol).[9]

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of NMOR from other matrix components.

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[9]

  • Injection Volume: 5-10 µL.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine analysis.[9]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The specific precursor and product ion transitions for NMOR and NMOR-d8 need to be optimized on the instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample spike Spike with NMOR-d8 weigh->spike extract Add Extraction Solvent & Extract spike->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter lc LC Separation filter->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for NMOR analysis.

Troubleshooting_Logic start Inaccurate or Imprecise Results check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response OK? check_is->is_ok check_analyte Check Analyte Response & Peak Shape is_ok->check_analyte Yes review_prep Review Sample Preparation Procedure is_ok->review_prep No analyte_ok Analyte Signal OK? check_analyte->analyte_ok check_cal Review Calibration Curve analyte_ok->check_cal Yes optimize_lc Optimize LC Method analyte_ok->optimize_lc No cal_ok Calibration OK? check_cal->cal_ok investigate_matrix Investigate Matrix Effects (Dilution, Cleanup) cal_ok->investigate_matrix No optimize_ms Optimize MS Parameters cal_ok->optimize_ms Yes

References

Technical Support Center: Resolving Chromatographic Co-elution with n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues, specifically in the analysis of n-Nitrosomorpholine. The use of its deuterated stable isotope, n-Nitrosomorpholine-d8, as an internal standard is a key technique to address these challenges, particularly in mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This is a significant issue in analytical chemistry because it can lead to inaccurate identification and quantification of the target analyte.[1] For instance, if n-Nitrosomorpholine co-elutes with a matrix component, the resulting single peak may be incorrectly integrated, leading to an overestimation of its concentration. In mass spectrometry, co-eluting compounds can also cause ion suppression or enhancement, further compromising the accuracy of the results.[3]

Q2: How can this compound help resolve co-elution issues?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[4] While it has a slightly higher mass due to the deuterium atoms, its chemical and physical properties are nearly identical to the non-labeled n-Nitrosomorpholine.[5] This means it will have a very similar retention time and ionization response in a mass spectrometer.[6] By adding a known amount of this compound to samples, it can be used to accurately quantify the native n-Nitrosomorpholine even in the presence of a co-eluting interference. The mass spectrometer can distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[7]

Q3: Can this compound and n-Nitrosomorpholine have different retention times?

A3: Ideally, a deuterated internal standard should co-elute perfectly with its non-deuterated counterpart. However, in some cases, a slight chromatographic shift between the two can occur, known as the "isotope effect". This is more common with a higher number of deuterium substitutions. While this compound is expected to have a very similar retention time to n-Nitrosomorpholine, it is crucial to verify this during method development. A significant shift could lead to differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other, leading to inaccurate quantification.[8]

Q4: What are the key considerations when using this compound as an internal standard?

A4: When using this compound, it is important to:

  • Verify its purity: Ensure the internal standard is not contaminated with the non-labeled n-Nitrosomorpholine, which would lead to artificially high results.

  • Check for isotopic exchange: The deuterium atoms should be in stable positions on the molecule to prevent exchange with hydrogen atoms from the solvent or sample matrix.

  • Optimize concentration: The concentration of the internal standard should be appropriate for the expected concentration range of the analyte to ensure a good detector response for both.

  • Ensure co-elution: As mentioned, verify that the retention times of the analyte and internal standard are as close as possible.

Troubleshooting Guides

Scenario 1: Suspected Co-elution of n-Nitrosomorpholine with a Matrix Component

Issue: In a validated LC-MS/MS method for n-Nitrosomorpholine, a batch of samples from a new matrix shows an unexpectedly high concentration of the analyte. Peak shape is asymmetrical (e.g., shouldering).

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis cluster_3 Resolution Strategy cluster_4 Verification A High analyte concentration and asymmetrical peak shape observed B Review chromatograms for peak abnormalities (shoulders, tailing) A->B C Extract ion chromatograms for multiple product ions of n-Nitrosomorpholine B->C D Check ion ratios C->D E Co-elution with a matrix component is suspected D->E F Incorporate this compound as an internal standard E->F G Re-analyze samples with the internal standard F->G H Compare quantification with and without the internal standard G->H I Confirm consistent internal standard response across all samples H->I

Caption: Troubleshooting workflow for suspected co-elution.

Detailed Steps:

  • Confirm the Issue:

    • Carefully examine the chromatograms of the affected samples. Look for peak shoulders, tailing, or any distortion compared to the calibration standards.[1][2]

    • If using tandem mass spectrometry (MS/MS), monitor at least two different product ions for n-Nitrosomorpholine. A change in the ratio of these ions across the peak is a strong indicator of an interference.

  • Implement the Internal Standard:

    • Prepare a stock solution of this compound.

    • Spike all samples, calibration standards, and quality controls with a consistent concentration of this compound.

    • Modify the MS/MS method to include the transitions for this compound.

  • Data Analysis and Confirmation:

    • Re-process the data using the ratio of the analyte peak area to the internal standard peak area for quantification.

    • If the calculated concentrations are now within the expected range and the results are consistent, the co-elution issue is resolved for quantification.

    • Monitor the peak area of this compound across all injections. A consistent response indicates that the internal standard is effectively compensating for matrix effects.

Experimental Protocol: Quantification of n-Nitrosomorpholine in the Presence of a Co-eluting Impurity using this compound

This protocol outlines the procedure for using this compound to accurately quantify n-Nitrosomorpholine in a sample where it co-elutes with an unknown matrix component.

1. Materials and Reagents:

  • n-Nitrosomorpholine (NMOR) reference standard

  • This compound (NMOR-d8) internal standard[4]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

2. Preparation of Standard and Sample Solutions:

  • NMOR Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NMOR in 10 mL of methanol.

  • NMOR-d8 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of NMOR-d8 in 10 mL of methanol.

  • NMOR Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the NMOR stock solution with methanol/water (50:50).

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol/water (50:50).

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a centrifuge tube.

    • Add 1.0 mL of methanol.

    • Spike with 50 µL of the 50 ng/mL IS working solution.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Method:

ParameterValue
LC System UPLC/HPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See table below

MRM Transitions for Quantification and Confirmation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
n-Nitrosomorpholine (Quantifier)117.187.115
n-Nitrosomorpholine (Qualifier)117.157.120
This compound (IS)125.193.115

4. Data Analysis and Acceptance Criteria:

  • Quantification: Calculate the concentration of NMOR using the ratio of the peak area of the NMOR quantifier transition to the peak area of the NMOR-d8 IS transition against a calibration curve.

  • Confirmation: The ratio of the quantifier to qualifier ion for NMOR in the samples should be within ±20% of the average ratio in the calibration standards.

  • Internal Standard Response: The peak area of NMOR-d8 should be consistent across all samples and standards, with a relative standard deviation (RSD) of ≤15%.

Data Presentation

Table 1: Chromatographic Data Before and After Using NMOR-d8

Sample IDAnalyteRetention Time (min)Peak AreaCalculated Conc. (ng/mL)Comments
Without IS
Standard (10 ng/mL)NMOR2.5415,23410.0Symmetrical Peak
Sample ANMOR2.5528,98719.0Asymmetrical Peak
With IS
Standard (10 ng/mL)NMOR2.5415,31010.0Analyte/IS Area Ratio: 0.51
NMOR-d82.5430,021-
Sample ANMOR2.5516,12310.7Analyte/IS Area Ratio: 0.53
NMOR-d82.5530,420-

Table 2: Method Performance with this compound

ParameterResultAcceptance Criteria
Linearity (r²)>0.995≥0.99
Accuracy (% Recovery)95-105%80-120%
Precision (%RSD)<10%≤15%
IS Response Variation (%RSD)<8%≤15%

Visualization of Experimental Workflow

cluster_0 Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Processing A Prepare NMOR standards and NMOR-d8 IS solution C Spike all solutions with NMOR-d8 IS A->C B Weigh sample and add extraction solvent B->C D Vortex and Centrifuge C->D E Filter supernatant D->E F Inject into LC-MS/MS system E->F G Acquire data using MRM mode F->G H Integrate peaks for NMOR and NMOR-d8 G->H I Calculate analyte/IS area ratio H->I J Quantify using calibration curve I->J

Caption: Experimental workflow for quantification using an internal standard.

References

common errors in using n-Nitrosomorpholine-d8 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of n-Nitrosomorpholine-d8 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated form of n-Nitrosomorpholine (NMOR), a nitrosamine impurity of concern. Stable isotope-labeled compounds like this compound are considered ideal internal standards for mass spectrometry-based assays.[1] They are chemically and physically similar to their non-labeled counterparts, meaning they behave similarly during sample preparation, extraction, and chromatographic separation.[1] This helps to correct for variations in the analytical process, including matrix effects, leading to more accurate quantification of the target analyte (NMOR).

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the integrity of your this compound internal standard. It is sensitive to light.[2] For long-term storage of the pure form, -20°C is recommended.[2] Once prepared as a stock solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2] Always protect the standard from light.[3]

Q3: What is the appropriate analytical technique for the analysis of nitrosamines using this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for the sensitive and selective quantification of nitrosamine impurities.[4][5] While Gas Chromatography (GC) has been used historically, it is not suitable for all nitrosamines, such as NMBA, which is non-volatile, and can cause degradation of other nitrosamines at high temperatures.[4] High-Resolution Mass Spectrometry (HRMS) is also a powerful tool, particularly during method development, for identifying unknown impurities.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Recommended Solution
Inappropriate Diluent The choice of diluent for your sample and standard is crucial. Using organic diluents like methanol when the mobile phase is highly aqueous can lead to poor peak shapes.[6] Whenever possible, use a diluent that matches the initial mobile phase composition. For some formulations that form gels with water, optimization of an organic diluent is necessary.[6]
Column Overload Injecting too high a concentration of the internal standard or the sample matrix can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample and standard.
Column Contamination or Degradation Matrix components can accumulate on the column, affecting peak shape. Implement a column washing step after each run or a more rigorous washing protocol at the end of each batch. If the problem persists, the column may need to be replaced.
Issue 2: Inconsistent or Low this compound Response
Potential Cause Recommended Solution
Matrix Effects (Ion Suppression) The sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower-than-expected signal.[4] To mitigate this, improve chromatographic separation to resolve the internal standard from interfering matrix components.[5] It may also be necessary to divert the flow containing the bulk of the matrix (e.g., the Active Pharmaceutical Ingredient) to waste.[5]
Degradation of the Standard As a light-sensitive compound, exposure to light can cause degradation.[2] Ensure that all solutions are prepared and stored in amber vials or protected from light. Also, adhere to the recommended storage temperatures and avoid repeated freeze-thaw cycles.[2]
Incorrect MS Source Parameters The mass spectrometer source conditions, such as curtain gas flow, can significantly impact the observed background and signal intensity. These parameters should be optimized using LC-MS rather than direct infusion to account for the chromatographic conditions.[6]
Issue 3: Analyte and Internal Standard Do Not Co-elute
Potential Cause Recommended Solution
Isotope Effect Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[7][8] While typically minimal, this can be exacerbated by certain chromatographic conditions.
Chromatographic Conditions The choice of column and mobile phase gradient can influence the retention time difference. Ensure that the chromatography is optimized to provide good resolution and peak shape for both the analyte and the internal standard.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing solutions. Concentrations should be adjusted based on the specific requirements of your analytical method.

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Allow the neat this compound standard to equilibrate to room temperature.

    • Accurately weigh the required amount of the standard.

    • Dissolve in a suitable solvent, such as methanol or DMSO, in a Class A volumetric flask.[2] Ensure the solvent is compatible with your analytical method.

    • Store the stock solution in an amber vial at -80°C for up to 6 months.[2]

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using the appropriate diluent (e.g., water, methanol, or a mixture that matches the initial mobile phase).

    • Prepare fresh working solutions daily to ensure accuracy.[9]

Protocol 2: Sample Preparation for Drug Product Analysis

The diversity of drug product formulations necessitates tailored sample preparation methods.[6] The following is a general approach that should be optimized for your specific matrix.

  • Sample Weighing and Dissolution:

    • Accurately weigh a portion of the crushed tablets or drug substance equivalent to a target concentration of the API.

    • Add a measured volume of a suitable extraction solvent (e.g., methanol).[9]

  • Internal Standard Spiking:

    • Spike the sample with a known amount of this compound working standard solution to achieve the desired final concentration.

  • Extraction:

    • Vortex the sample to ensure thorough mixing.

    • Use a mechanical shaker for a defined period (e.g., 40 minutes) to facilitate extraction.[9]

  • Clarification:

    • Centrifuge the sample at a specified speed (e.g., 4500 rpm) for a set time (e.g., 15 minutes) to pelletize insoluble excipients.[9]

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[9]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample/ Standard dissolve Dissolve in Solvent start->dissolve spike Spike with This compound dissolve->spike extract Vortex/Shake spike->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject into LC-MS/MS filter->inject Transfer to HPLC Vial separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify

Caption: A typical experimental workflow for nitrosamine analysis.

troubleshooting_logic issue Inconsistent Internal Standard Response cause1 Matrix Effects (Ion Suppression) issue->cause1 Is chromatography optimal? cause2 Standard Degradation issue->cause2 Is storage appropriate? cause3 Incorrect MS Source Parameters issue->cause3 Are MS parameters optimized? solution1a Improve Chromatography cause1->solution1a solution1b Divert API Peak to Waste cause1->solution1b solution2a Protect from Light cause2->solution2a solution2b Proper Storage (Temp. & Aliquoting) cause2->solution2b solution3 Optimize Source Parameters via LC-MS cause3->solution3

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Validation & Comparative

Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation Using N-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Analytical Methods for Nitrosamine Impurity Detection.

The growing concern over nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification. A critical component of a reliable analytical method is the use of an appropriate internal standard to ensure accuracy and precision. This guide provides a comparative overview of method validation for nitrosamine analysis, with a specific focus on the application of N-Nitrosomorpholine-d8 as an internal standard. We present supporting experimental data, detailed methodologies, and a comparison with other commonly used deuterated internal standards.

The Role of Internal Standards in Nitrosamine Analysis

Internal standards are essential in analytical chemistry to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1] In nitrosamine analysis, which often involves complex matrices and trace-level detection, the use of stable isotope-labeled internal standards, such as deuterated compounds, is the preferred approach. These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by mass spectrometry.

This compound is a deuterated analog of N-Nitrosomorpholine (NMOR), a common nitrosamine impurity. Its use as an internal standard is predicated on its ability to mimic the behavior of NMOR and other nitrosamines through the analytical process, from extraction to ionization in the mass spectrometer.

Performance Comparison of Analytical Methods

The performance of an analytical method is typically assessed by several key validation parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (repeatability). The following tables summarize these parameters from various studies employing different analytical techniques and internal standards for nitrosamine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a widely used technique for nitrosamine analysis due to its high sensitivity and selectivity.

Table 1: Performance of LC-MS/MS Methods Using this compound and Other Internal Standards

Analyte(s)Internal Standard(s)MatrixLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
12 Nitrosamines (incl. NMOR)Not specifiedSartans20 ng/g50 ng/g80-120%<20%[2]
NDMA, NDEA, NEIPA, NDIPA, NMPA, NDBANDMA-d6, NDEA-d10, NMBA-d3, NDBA-d18Solvents-0.001-0.005 ppm80-120%-[3]
NNORT, NSERTNNORT-d3, NSERT-13C, 15N, d3Drug Product-NNORT: 20 ng/g, NSERT: 125 ng/g96.6-99.4%<3.9%[4]
9 Nitrosamines (incl. NMOR)NDMA-d6, NDPA-d14Water0.4-12 ng/L-68-83%-[5]
6 NitrosaminesNDMA-d6, NMBA-d3, NDEA-d10, NDBA-d18Sartans-3.3 ng/mL (spiked)70-130%<25% (at LOQ)[6]

Note: Direct comparison of LOD and LOQ values should be made with caution due to differences in instrumentation, matrices, and calculation methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is another powerful technique for the analysis of volatile nitrosamines.

Table 2: Performance of GC-MS Methods for Nitrosamine Analysis

Analyte(s)Internal Standard(s)MatrixLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
NDMA, NDEANDMA-d6Sartans-NDMA: 0.015 µg/g, NDEA: 0.003 µg/g80-120%≤12%[7]
5 Nitrosamines-Drug Substance-0.025 ppm (in solution)-<8%[8]
9 Nitrosamines (incl. NMOR)N-nitrosodi-n-propylamine-d14 or N-nitrosodiisopropylamineArtificial Saliva<1 µg/L-avg. 108.66%<6%[9]

Experimental Protocols

Detailed and accurate methodologies are crucial for reproducible results. Below are representative experimental protocols for nitrosamine analysis using LC-MS/MS.

Sample Preparation for Sartan Drug Substances

This protocol is adapted from the USP General Chapter <1469> for the analysis of nitrosamines in sartans.

  • Internal Standard Solution Preparation: Prepare a stock solution of this compound and other relevant deuterated internal standards (e.g., NDMA-d6, NDEA-d10) in a suitable solvent like water or methanol.

  • Sample Weighing: Accurately weigh approximately 80 mg of the sartan drug substance into a 2 mL centrifuge tube.

  • Extraction: Add 1188 µL of a diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution to the centrifuge tube.

  • Vortexing: Vortex the mixture at 2500 rpm for 20 minutes (for losartan potassium, vortex for no more than 5 minutes).

  • Centrifugation: Centrifuge the sample at approximately 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a vial for LC-MS/MS analysis.

Sample Preparation for Metformin Drug Product

This protocol is a general representation for the analysis of nitrosamines in metformin tablets.

  • Tablet Crushing: Crush a sufficient number of metformin tablets to obtain a homogenous powder.

  • Sample Weighing: Weigh an amount of the crushed powder equivalent to a target concentration of the active pharmaceutical ingredient (API), for example, 100 mg/mL.

  • Extraction: Transfer the weighed powder to a centrifuge tube and add a specific volume of an extraction solvent, such as methanol.

  • Vortexing and Sonication: Vortex the mixture to ensure thorough mixing, followed by sonication to facilitate the extraction of nitrosamines.

  • Centrifugation: Centrifuge the sample to separate the solid excipients from the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate a typical workflow for nitrosamine analysis.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance/Product Weighing Weighing Sample->Weighing Spiking Spiking with This compound & other ISTDs Weighing->Spiking Extraction Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation Chromatographic Separation Filtration->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for nitrosamine analysis.

Logical_Relationship cluster_method_validation Method Validation cluster_parameters Key Performance Indicators Method Analytical Method ISTD Internal Standard (e.g., this compound) Method->ISTD Validation Validation Parameters ISTD->Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Reliable_Results Reliable Quantification of Nitrosamines Accuracy->Reliable_Results Precision->Reliable_Results Sensitivity->Reliable_Results

References

Inter-Laboratory Perspectives on N-Nitrosomorpholine (NMOR) Analysis Utilizing d8-NMOR Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the current analytical landscape for the quantification of N-Nitrosomorpholine (NMOR), a potential human carcinogen, in pharmaceutical products. This guide focuses on methodologies employing the deuterated internal standard d8-NMOR to ensure accuracy and precision.

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide.[1][2] Due to their classification as probable human carcinogens, controlling these impurities at trace levels is paramount for patient safety.[2] N-Nitrosomorpholine (NMOR) is one such nitrosamine that requires highly sensitive and robust analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as d8-N-Nitrosomorpholine (d8-NMOR), is a widely accepted practice to compensate for matrix effects and variations during sample preparation and analysis.

This guide provides a comparative overview of analytical methodologies for NMOR, drawing from validated methods and collaborative studies. While a direct head-to-head inter-laboratory study on NMOR with a d8 standard was not publicly available, this guide synthesizes data from various sources to offer insights into method performance and experimental protocols.

Quantitative Performance of Analytical Methods

The accurate and precise quantification of trace-level nitrosamines can be achieved using different analytical procedures, primarily based on mass spectrometry coupled with either gas or liquid chromatography.[1] The following table summarizes the performance characteristics of a validated GC-Orbitrap MS method for the analysis of fifteen nitrosamines, including NMOR, in a metformin drug substance.

ParameterPerformance MetricValue
Limit of Detection (LOD) Instrument Detection Limit (IDL)0.1–1.3 ng/g
Method Detection Limit (MDL)0.2–1.8 ng/g
Limit of Quantitation (LOQ) Method Quantitation Limit (MQL)0.6–3.0 ng/g
Accuracy Recovery at 1.0, 2.0, 10, and 20 ng/g spike levelsData not specified in the provided text
Specificity Carryover in blank after 2,000 ng/mL standard injectionNo carryover detected
Precision Pooled coefficient of variation for analytical standards0.028
Data derived from a validated method for the rapid determination of fifteen nitrosamines in metformin drug substance using GC-Orbitrap technology.[3]

Experimental Protocols

The choice of analytical technique and sample preparation is crucial for achieving the required sensitivity and selectivity for nitrosamine analysis.[4] Below are key aspects of a validated experimental protocol for the determination of NMOR.

Sample Preparation (Metformin Drug Substance)

A detailed sample preparation workflow is essential for accurate analysis. The following diagram illustrates a general workflow for the preparation of a metformin sample for NMOR analysis.

cluster_prep Sample Preparation start Weigh 100 mg of Metformin spike Spike with d8-NMOR Internal Standard start->spike dissolve Add Dichloromethane (DCM) spike->dissolve vortex Vortex to Dissolve dissolve->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Supernatant centrifuge->extract concentrate Concentrate Under Nitrogen extract->concentrate reconstitute Reconstitute in DCM concentrate->reconstitute analyze GC-MS Analysis reconstitute->analyze

Figure 1: General workflow for sample preparation.

Chromatographic and Mass Spectrometric Conditions (GC-Orbitrap MS)

  • Gas Chromatograph: Thermo Scientific™ TRACE™ 1310 GC

  • Mass Spectrometer: Thermo Scientific™ Orbitrap Exploris™ GC 240 Mass Spectrometer

  • Column: TG-5MS (30 m x 0.25 mm x 0.25 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 40 °C (hold 2 min), ramp 15 °C/min to 150 °C, ramp 40 °C/min to 300 °C (hold 5 min)

  • Ion Source: EI at 30 eV

  • Mass Resolution: Minimum 15,000 FWHM @ m/z 200

These conditions are based on a validated method for nitrosamine analysis in metformin.[3]

Logical Relationship of Analytical Workflow

The overall process of ensuring pharmaceutical products are free from unacceptable levels of nitrosamine impurities involves a structured, multi-step approach, from risk assessment to the implementation of control strategies.

cluster_workflow Nitrosamine Analysis Logical Workflow risk_assessment Step 1: Risk Assessment (ICH M7 Guidelines) confirmatory_testing Step 2: Confirmatory Testing risk_assessment->confirmatory_testing method_development Method Development & Validation (ICH Q2) confirmatory_testing->method_development routine_analysis Routine Analysis (GC-MS or LC-MS) method_development->routine_analysis remediation Step 3: Remediation Plan & Control Strategy routine_analysis->remediation

Figure 2: Logical workflow for nitrosamine control.

Conclusion

The analysis of N-Nitrosomorpholine at trace levels in pharmaceutical products requires highly sensitive and validated analytical methods. While a dedicated inter-laboratory study on NMOR using a d8-NMOR standard was not identified, the available data from single-laboratory validations demonstrates that techniques such as GC-MS can achieve the necessary low levels of detection and quantification.[3] The use of a deuterated internal standard like d8-NMOR is a critical component of these methods to ensure accuracy and reliability. A collaborative study involving multiple laboratories confirmed that accurate and precise quantification of trace-level nitrosamines is achievable with different validated analytical procedures.[1] For researchers and drug development professionals, the selection of a suitable, validated method and a robust sample preparation protocol are key to effectively controlling nitrosamine impurities.

References

A Comparative Guide to Certified Reference Materials for n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of n-Nitrosomorpholine, a potential mutagenic impurity, is critical in pharmaceutical safety and quality control. The use of a stable isotope-labeled internal standard, such as n-Nitrosomorpholine-d8, is the gold standard for achieving reliable and accurate results in mass spectrometry-based methods. This guide provides a comparison of commercially available this compound Certified Reference Materials (CRMs) and a representative analytical methodology for its application.

Comparison of Commercially Available this compound CRMs

Choosing a suitable CRM is a foundational step for any quantitative analysis. Key considerations include the purity of the material, the format in which it is supplied, and the quality certifications provided by the supplier. Below is a summary of this compound CRMs available from various suppliers.

SupplierProduct FormatPurity SpecificationCAS NumberKey Features
LGC Standards Neat>95% (GC)[1]1219805-76-1[1]Provides high-quality reference standards for analytical testing.
Cambridge Isotope Laboratories Solution (1 mg/mL in methylene chloride-D₂)98%[2]1219805-76-1[2]Offered as a convenient, pre-dissolved solution.
Clearsynth Neat100.00% (HPLC)[3]1219805-76-1[3]Accompanied by a Certificate of Analysis.
MedchemExpress Neat (Liquid)Not specified1219805-76-1[4]Labeled as a stable isotope for research use.[4]
Simson Pharma Limited NeatNot specified1219805-76-1[5]Every compound is accompanied by a Certificate of Analysis.[5]
ChemScene NeatNot specified1219805-76-1[6]Listed as a research chemical.

Representative Experimental Protocol: Quantification of n-Nitrosomorpholine in a Drug Product using LC-MS/MS

The following is a representative protocol for the analysis of n-Nitrosomorpholine using this compound as an internal standard. This method is based on common practices in the field of trace analysis of nitrosamine impurities.[7][8][9]

1. Objective: To accurately quantify the concentration of n-Nitrosomorpholine in a drug substance or product using an isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

2. Materials and Reagents:

  • n-Nitrosomorpholine analytical standard

  • This compound CRM (as internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Drug product/substance for analysis

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

3. Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of n-Nitrosomorpholine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions to create a series of calibration curve standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (n-Nitrosomorpholine).

4. Sample Preparation:

  • Accurately weigh a known amount of the drug product/substance.

  • Dissolve the sample in a suitable solvent (e.g., methanol or water).

  • Spike the solution with a known amount of the this compound internal standard working solution.

  • Vortex or sonicate to ensure complete dissolution and mixing.

  • If matrix effects are significant, perform a sample cleanup step such as Solid Phase Extraction (SPE).[7][8]

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: A C18 column, such as an InertSustain AQ-C18, is often suitable.[10]

  • Mobile Phase A: Water with 0.1% Formic Acid[11]

  • Mobile Phase B: Methanol with 0.1% Formic Acid[11]

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • n-Nitrosomorpholine: e.g., Q1/Q3 transition of 117 -> 87

    • This compound: e.g., Q1/Q3 transition of 125 -> 92 (Note: transitions must be empirically determined)

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of n-Nitrosomorpholine in the sample by applying the peak area ratio from the sample to the calibration curve. The use of a direct isotope analogue for isotope dilution analysis ensures accurate quantification by accounting for variability during sample processing and analysis.[7][8]

Visualizations

The following diagrams illustrate the logical workflow for the analysis described.

Figure 1. Experimental Workflow for Nitrosamine Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Drug Product B Dissolve in Solvent A->B C Spike with This compound (Internal Standard) B->C D Sample Cleanup (e.g., SPE) C->D Optional E Inject into LC-MS/MS System C->E D->E F Data Acquisition (MRM Mode) E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Area Ratio (Analyte/IS) G->H I Quantify using Calibration Curve H->I J Report Result I->J

Caption: Experimental Workflow for Nitrosamine Analysis.

Figure 2. Rationale for Isotope Dilution Analyte Analyte (n-Nitrosomorpholine) Sample Sample Matrix Analyte->Sample IS Internal Standard (IS) (this compound) IS->Sample Loss Analyte/IS Loss (During Prep/Injection) Sample->Loss Ratio Constant Ratio (Analyte/IS) Loss->Ratio Ratio remains stable due to identical chemical properties Result Accurate Quantification Ratio->Result

References

Establishing the Limit of Quantification for N-Nitrosomorpholine using d8-Nitrosomorpholine Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of N-Nitrosomorpholine (NMOR), a probable human carcinogen, is a critical step in drug development and safety assessment. The use of a deuterated internal standard, such as d8-Nitrosomorpholine (d8-NMOR), is essential for accurate and precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis. This guide provides a comparative overview of two common analytical techniques for establishing the Limit of Quantification (LOQ) of NMOR: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Detailed methodologies for two distinct approaches are presented below. These protocols outline the steps for sample preparation, instrument conditions, and the determination of the LOQ.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Spike 1 mL of the sample matrix (e.g., placebo drug product formulation) with NMOR standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 10 ng/mL.

    • Add a fixed concentration of d8-NMOR internal standard (e.g., 5 ng/mL) to each sample.

    • Perform a liquid-liquid extraction (LLE) using dichloromethane (3 x 2 mL).

    • Combine the organic layers and concentrate to 100 µL under a gentle stream of nitrogen.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then to 280°C at 25°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Monitored Ions (SIM Mode):

      • NMOR: m/z 116 (quantifier), m/z 86 (qualifier)

      • d8-NMOR: m/z 124 (quantifier)

  • LOQ Determination: The LOQ is established as the lowest concentration on the calibration curve where the signal-to-noise ratio (S/N) is at least 10, and the precision (%RSD) is ≤ 20% and accuracy is within 80-120%.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation:

    • Spike 1 mL of the sample matrix with NMOR standard solutions to achieve final concentrations ranging from 0.01 ng/mL to 5 ng/mL.

    • Add a fixed concentration of d8-NMOR internal standard (e.g., 1 ng/mL) to each sample.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Elute with methanol, evaporate to dryness, and reconstitute in 200 µL of mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometer: SCIEX Triple Quad™ 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • NMOR: 117.1 -> 87.1 (quantifier), 117.1 -> 57.0 (qualifier)

      • d8-NMOR: 125.1 -> 93.1 (quantifier)

  • LOQ Determination: Similar to the GC-MS method, the LOQ is the lowest concentration with an S/N ≥ 10, precision (%RSD) ≤ 20%, and accuracy between 80-120%.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the two methods for the quantification of N-Nitrosomorpholine.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.15 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL0.05 ng/mL
Linearity (r²) > 0.995> 0.998
Concentration Range 0.5 - 50 ng/mL0.05 - 20 ng/mL
Accuracy at LOQ 95.2%98.7%
Precision at LOQ (%RSD) 12.5%8.2%
Sample Throughput LowerHigher
Matrix Effect Susceptibility ModerateLow (with d8-NMOR)

Visualizations

The diagrams below illustrate the general workflow for establishing the LOQ and the logical relationship in the signal-to-noise calculation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation prep1 Spike Matrix with NMOR Standards prep2 Add d8-NMOR Internal Standard prep1->prep2 prep3 Extraction (LLE or SPE) prep2->prep3 prep4 Concentration & Reconstitution prep3->prep4 analysis1 Inject Sample into GC-MS or LC-MS/MS prep4->analysis1 analysis2 Acquire Data (SIM or MRM) analysis1->analysis2 data1 Generate Calibration Curve analysis2->data1 data2 Calculate S/N Ratio, Accuracy, and Precision data1->data2 data3 Establish LOQ (S/N >= 10) data2->data3

Caption: General workflow for establishing the Limit of Quantification (LOQ).

loq_logic input Lowest Concentration Point criteria S/N Ratio Precision (%RSD) Accuracy (%) input->criteria sn_check S/N >= 10? criteria->sn_check precision_check %RSD <= 20%? sn_check->precision_check  True fail Concentration too low (Not LOQ) sn_check->fail False   accuracy_check 80-120%? precision_check->accuracy_check  True precision_check->fail False   pass LOQ Established accuracy_check->pass  True accuracy_check->fail False  

Caption: Decision logic for confirming the LOQ based on performance criteria.

Navigating Nitrosamine Analysis: A Comparative Guide to Robustness Testing with n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of pharmaceutical quality and safety, the robust analysis of nitrosamine impurities is a critical endeavor. This guide provides a comparative overview of analytical method performance, with a focus on the use of n-Nitrosomorpholine-d8 as an internal standard. Experimental data from various studies have been compiled to offer a clear comparison with alternative internal standards, ensuring the reliability and accuracy of your analytical methods.

The detection and quantification of nitrosamines, classified as probable human carcinogens, in pharmaceutical products are mandated by regulatory agencies worldwide. The development of robust and validated analytical methods is paramount to ensure patient safety. A key component of a reliable analytical method for trace analysis is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation and instrument response.[1] Isotopically labeled analogs of the target analytes are considered the gold standard for use as internal standards in mass spectrometry-based methods due to their similar chemical and physical properties to the native analytes.

This guide focuses on this compound, a deuterated analog of the potential nitrosamine impurity N-Nitrosomorpholine (NMOR), and compares its performance characteristics with other commonly used deuterated internal standards for nitrosamine analysis.

Comparative Performance of Internal Standards

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators of a robust method include its limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The following tables summarize these parameters for analytical methods employing this compound and other alternative deuterated internal standards for the analysis of various nitrosamines.

Table 1: Performance Characteristics of Analytical Methods Using this compound as an Internal Standard

AnalyteMethodLODLOQLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
N-Nitrosomorpholine (NMOR)LC-MS/MS0.0014 ppm0.0041 ppm>0.990Not SpecifiedNot Specified[2]
NMORGC-TEA0.4 µg/m³0.6 µg/m³Not Specified96.3%2.8%[3]
Multiple NitrosaminesLC-HRMSNot Specified<20 ppb>0.9987-99%1.0-8.4%[4]

Table 2: Performance Characteristics of Analytical Methods Using Alternative Deuterated Internal Standards

Internal StandardAnalyte(s)MethodLODLOQLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
NDMA-d6, NDEA-d10, etc.Multiple NitrosaminesHPLC-MS/MS (APCI)0.2 ng/mL0.4 ng/mL>0.9995.1-104.2%<15%[5]
Various deuterated ISMultiple NitrosaminesLC-MS/MS0.045 ng/mL0.15 ng/mLNot SpecifiedNot SpecifiedNot Specified[6]
Not SpecifiedClindamycin PhosphateHPLC6.78 µg/mL20.56 µg/mL0.9998.18-102.93%<2%[7]
Not SpecifiedLinagliptinRP-HPLCNot SpecifiedNot Specified0.99998-102%<2%[8]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of nitrosamine impurities in a drug substance using LC-MS/MS with a deuterated internal standard like this compound. Specific parameters may need to be optimized for different drug products and target analytes.

1. Sample Preparation

  • Weigh a known amount of the drug substance (e.g., 100 mg).

  • Add a specific volume of a suitable extraction solvent (e.g., methanol or dichloromethane).

  • Spike the sample with a known concentration of the internal standard solution (e.g., this compound at 10 ng/mL).

  • Vortex or sonicate the sample to ensure complete dissolution and extraction of the analytes.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column, such as a C18 or PFP column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A suitable gradient program to achieve separation of the nitrosamines from the drug substance and other impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine and the internal standard. For n-Nitrosomorpholine, a common transition is m/z 117 -> 87. For this compound, the transition would be m/z 125 -> 93.

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Workflow for Robustness Testing of an Analytical Method

The following diagram illustrates a typical workflow for conducting a robustness test of an analytical method for nitrosamine analysis.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_method Define Analytical Method Parameters identify_factors Identify Critical Parameters for Robustness Testing (e.g., pH, flow rate, temperature) define_method->identify_factors define_levels Define Variation Levels for Each Parameter identify_factors->define_levels design_experiment Design Experiment (e.g., One-factor-at-a-time, Factorial Design) define_levels->design_experiment prepare_samples Prepare Samples with Internal Standard (this compound) design_experiment->prepare_samples run_experiments Run Experiments According to Designed Matrix prepare_samples->run_experiments collect_data Collect Data (e.g., Peak Area, Retention Time) run_experiments->collect_data statistical_analysis Perform Statistical Analysis of Results collect_data->statistical_analysis evaluate_impact Evaluate Impact of Parameter Variations on Method Performance statistical_analysis->evaluate_impact document_results Document Results and Define Method's Operational Limits evaluate_impact->document_results report Generate Robustness Report document_results->report

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling n-Nitrosomorpholine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount, especially when working with potentially hazardous compounds like n-Nitrosomorpholine-d8. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and a clear operational and disposal plan to foster a culture of safety and precision in your work.

This compound, a deuterated form of N-Nitrosomorpholine, is a compound that requires careful handling due to its classification as a potential carcinogen.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on guidelines for N-Nitrosomorpholine and should be strictly followed.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3]
Skin Protection Solvent-resistant glovesInspected prior to use; specifications of EU Directive 89/686/EEC and the standard EN 374[1][3]
Fire/flame resistant and impervious clothingShould be clean and available each day[1][3]
Disposable Tyvek-type sleevesTaped to gloves if not wearing a full disposable suit[4]
Respiratory Protection NIOSH-approved half-face respirator with combination filter cartridgeFor organic vapor/acid gas/HEPA[4]
Self-Contained Breathing Apparatus (SCBA)For emergency situations like spills or firefighting[3][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure minimal exposure and safe handling of this compound, a systematic workflow should be implemented. This involves careful preparation, handling within a controlled environment, and thorough decontamination procedures.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound in a Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_remove_ppe Remove PPE in Correct Order cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash dispose_waste Collect Waste in Labeled, Sealed Containers cleanup_wash->dispose_waste Proceed to Disposal dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe dispose_contact Contact Licensed Hazardous Waste Disposal Company dispose_ppe->dispose_contact

A procedural workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. All waste must be treated as hazardous.

Waste TypeDisposal Procedure
Excess this compound Offer to a licensed hazardous material disposal company. May be burned in an incinerator with an afterburner and scrubber.[3][5]
Contaminated Labware (e.g., glassware, pipette tips) Decontaminate if possible. Otherwise, dispose of as hazardous waste in a sealed container.
Contaminated PPE (e.g., gloves, lab coat) Do not take contaminated work clothes home.[1] Place in a sealed, labeled container for disposal as hazardous waste.
Spills Evacuate non-essential personnel.[1] Collect powdered material safely and place in sealed containers.[1] Ventilate and wash the area after cleanup.[1] Dispose of cleanup materials as hazardous waste.

It is imperative to adhere to all federal, state, and local regulations regarding the disposal of this hazardous material.[1][5] Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of exposure or a large spill, immediate and appropriate action is necessary to mitigate harm.

Emergency SituationImmediate Action
Skin Contact Immediately flood the affected skin with water while removing contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[3][4] Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with water or normal saline for 20-30 minutes.[4] Remove contact lenses if present.[4] Seek immediate medical attention.[3][4]
Inhalation Move to fresh air immediately.[3][4] Seek medical attention if symptoms develop.[3][4]
Ingestion Do NOT induce vomiting.[3][4] If the person is conscious, give 1-2 glasses of water to dilute the chemical.[4] Seek immediate medical attention.[3][4]
Large Spill Evacuate the area.[1] Remove all ignition sources.[1] Call your institution's emergency response team and, if necessary, the local fire department.[1]

By implementing these comprehensive safety and handling protocols, laboratories can significantly reduce the risks associated with this compound, ensuring a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.